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  • Product: 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide
  • CAS: 32365-02-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural, Physical, and Pharmacological Profiling of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide

Executive Summary As drug development increasingly relies on precise structural modifications to optimize pharmacokinetics and mitigate toxicity, understanding historical and analog compounds becomes paramount. 4-Amino-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on precise structural modifications to optimize pharmacokinetics and mitigate toxicity, understanding historical and analog compounds becomes paramount. 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide , commonly referred to as Sulfathiazoline , is a sulfonamide derivative closely related to the well-known antibiotic sulfathiazole. This whitepaper provides an in-depth technical analysis of sulfathiazoline, detailing its physicochemical properties, mechanism of action, analytical profiling methodologies, and the structural causality behind its historical clinical limitations.

Chemical Structure and Molecular Characteristics

Sulfathiazoline consists of a benzenesulfonamide core linked to a 4,5-dihydrothiazole (thiazoline) ring. Unlike the fully conjugated, aromatic thiazole ring found in sulfathiazole, the thiazoline ring in sulfathiazoline is partially saturated. This seemingly minor structural deviation fundamentally alters the electronic distribution of the molecule, impacting both its lipophilicity and its acid-base chemistry.

Quantitative Physicochemical Data

The following table summarizes the core structural and physical parameters of sulfathiazoline[1]:

PropertyValue
Chemical Name 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide
Common Name Sulfathiazoline
CAS Registry Number 32365-02-9
Molecular Formula C9H11N3O2S2
Molecular Weight 257.33 g/mol
Partition Coefficient (LogP) ~0.1 (Experimental)
Drug Class Sulfonamide Antibacterial

Pharmacodynamics: Mechanism of Action

Like other sulfonamides, sulfathiazoline acts as a competitive inhibitor of Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial folate synthesis pathway. Because bacteria must synthesize folate de novo to produce nucleic acids, DHPS is a highly selective target.

Sulfathiazoline acts as a structural analog to p-aminobenzoic acid (PABA). By occupying the active site of DHPS, it prevents the condensation of PABA with pteridine diphosphate, thereby halting the synthesis of dihydropteroic acid and, downstream, tetrahydrofolate.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid Enzymatic Catalysis Sulfathiazoline Sulfathiazoline (Competitive Inhibitor) Sulfathiazoline->DHPS Competitive Inhibition

Figure 1: Mechanism of action showing Sulfathiazoline competitively inhibiting DHPS.

Analytical Profiling: Partition Coefficient (LogP) Determination

The partition coefficient (LogP) dictates a drug's absorption, distribution, and renal clearance. While traditional shake-flask methods are standard, normal-phase Thin Layer Chromatography (TLC) provides a high-throughput, self-validating system for determining the LogP of sulfonamides. By comparing the relative migration (Rf) of sulfathiazoline against known reference standards, researchers can accurately extrapolate its hydrophobicity.

TLC_Workflow Prep 1. Plate Preparation Spot 2. Sample Application Prep->Spot Dev 3. Chamber Development Spot->Dev Dry 4. UV Detection Dev->Dry Calc 5. LogP Calculation Dry->Calc

Figure 2: Step-by-step normal phase TLC workflow for determining partition coefficient.

Standardized TLC Protocol for LogP Validation

To ensure scientific integrity and reproducibility, the following protocol utilizes an internal calibration system:

  • Stationary Phase Preparation: Utilize commercially available Silica Gel GF254 plates. Pre-activate the plates in an oven at 110°C for 30 minutes to remove residual moisture, ensuring consistent adsorption kinetics.

  • Chamber Saturation: Prepare a biphasic-equivalent mobile phase (e.g., Benzene/Water saturated system). Line the chromatographic chamber with filter paper and allow it to equilibrate for 45 minutes to prevent solvent evaporation from the plate surface during development.

  • Sample Application: Spot 2-5 µL of sulfathiazoline solution (1 mg/mL in methanol) alongside established reference standards with known LogP values (e.g., Paracetamol, Benzoic Acid). Causality note: The inclusion of reference standards creates a self-validating calibration curve, negating minor environmental variables.

  • Development: Place the plate in the chamber and allow the solvent front to migrate exactly 8.0 cm at room temperature[2].

  • Detection & Calculation: Remove the plate, dry thoroughly, and visualize under UV light (254 nm). Calculate the Retention Factor (Rf). The LogP of sulfathiazoline (experimentally determined at ~0.1) is derived by plotting its differential value ( logRfb​/logRfw​ ) against the linear regression of the reference standards.

Structural Causality in Renal Toxicity

A critical aspect of drug development is understanding structure-toxicity relationships. Historically, the administration of sulfathiazoline and its analogs in animal models and human trials was complicated by severe renal toxicity, specifically the precipitation of crystalline concretions in the renal tubules leading to hematuria and anuria[3].

The Mechanistic Cause: The solubility of sulfonamides in urine is highly dependent on their ionization state, which is governed by the pKa of the sulfonamide nitrogen ( N1 ).

  • In sulfathiazole , the aromatic thiazole ring acts as a strong electron-withdrawing group, increasing the acidity of the sulfonamide proton ( pKa≈7.1 ).

  • In sulfathiazoline , the reduction of the ring to a 4,5-dihydrothiazole eliminates the aromatic ring current. This loss of aromaticity significantly reduces the electron-withdrawing capacity of the heterocycle, resulting in a higher pKa .

Because the physiological pH of urine is typically around 6.0, a higher pKa means that a vastly smaller fraction of sulfathiazoline exists in the highly water-soluble, ionized state compared to its aromatic counterpart. Consequently, the un-ionized sulfathiazoline concentrates in the renal tubules as water is reabsorbed, rapidly exceeding its solubility limit and precipitating into sharp crystals that physically damage the glomerular and tubular architecture[3]. This structural insight demonstrates why maintaining aromaticity or adding specific solubilizing functional groups is a strict requirement in modern sulfonamide design.

References

  • Thsci | Tetrahedron. 32365-02-9 - Chemical Properties & CAS Registry. Retrieved from 1

  • Sigma-Aldrich. 4-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzene-1-sulfonamide. Retrieved from 4

  • Asian Journal of Research in Chemistry. A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC). Retrieved from

  • ACP Journals (Annals of Internal Medicine). The Source of Sulfathiazole Hematuria Induced in Rabbits. Retrieved from3

Sources

Exploratory

In Vitro Toxicity and Pharmacological Profiling of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide

A Technical Guide for CA IX-Targeted Drug Development Executive Summary The compound 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (Molecular Weight: 257.33 g/mol ) represents a highly specialized class of thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for CA IX-Targeted Drug Development

Executive Summary

The compound 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (Molecular Weight: 257.33 g/mol ) represents a highly specialized class of thiazolone-benzenesulfonamide hybrids[1]. In modern oncology and medicinal chemistry, this compound has emerged as a potent, selective inhibitor of Carbonic Anhydrase IX (CA IX) , a transmembrane zinc metalloenzyme overexpressed in solid tumors under hypoxic conditions[2].

As a Senior Application Scientist, I have structured this guide to move beyond standard data reporting. Here, we dissect the causality behind the in vitro toxicity profile of this compound. We will explore why specific environmental conditions (e.g., hypoxia) are non-negotiable for accurate screening, how the compound induces targeted apoptosis, and the self-validating protocols required to establish a reliable therapeutic window for drug development professionals.

Mechanistic Grounding: The Hypoxic Tumor Microenvironment

To understand the toxicity profile of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, one must understand its target environment. Solid tumors, such as triple-negative breast cancer (TNBC), rapidly outgrow their vascular supply, leading to severe hypoxia (typically <1% O₂).

Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates CA IX. CA IX functions as a critical pH regulator, hydrating extracellular CO₂ to bicarbonate and protons. This process acidifies the extracellular space (promoting metastasis and chemoresistance) while maintaining an alkaline intracellular pH (promoting cell survival)[3].

The benzenesulfonamide moiety of our target compound acts as a classical zinc-binding group. By coordinating with the Zn²⁺ ion in the active site of CA IX, the compound blocks this catalytic activity. The resulting disruption in pH homeostasis leads to lethal intracellular acidification and subsequent apoptosis[4].

CAIX_Pathway Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression (Transmembrane) HIF1A->CAIX Inhibition Zinc-Binding Active Site Blockade CAIX->Inhibition Drug 4-Amino-N-(4,5-dihydrothiazol-2-yl) benzenesulfonamide Drug->Inhibition pH_Disrupt Intracellular Acidification Extracellular Alkalinization Inhibition->pH_Disrupt CytoC Mitochondrial Dysfunction Cytochrome c Release pH_Disrupt->CytoC Apoptosis Apoptosis (G2/M Arrest) CytoC->Apoptosis

Mechanism of CA IX inhibition leading to tumor cell apoptosis under hypoxia.

In Vitro Toxicity & Efficacy Profiling

Cytotoxicity and the Therapeutic Window

The fundamental rule of screening CA IX inhibitors is that normoxic screening yields false negatives . Because CA IX is minimally expressed in healthy tissues and normoxic cells, cytotoxicity assays must be conducted in hypoxia-conditioned chambers (1% O₂).

Studies on this compound and its direct structural analogs demonstrate potent anti-proliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC₅₀ values in the low micromolar range (3.58 µM – 4.58 µM) under hypoxia[2]. Crucially, when tested against healthy human mammary epithelial cells (MCF-10A) under normoxia, the compound exhibits minimal toxicity (IC₅₀ > 50 µM). This differential establishes a robust therapeutic window and a high Selectivity Index (SI)[5].

Apoptosis, Cell Cycle Dynamics, and Chemosensitization

Toxicity is not merely cell death; the mode of death dictates clinical viability. Flow cytometric analysis using Annexin V-FITC/Propidium Iodide (PI) staining confirms that 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide induces true apoptosis rather than uncontrolled necrosis[2]. Furthermore, by disrupting intracellular pH, the compound triggers cell cycle arrest at the G2/M phase[4].

Additionally, CA IX inhibitors have been proven to sensitize resistant tumor cells to conventional chemotherapeutics. Co-administration of this sulfonamide derivative with Doxorubicin significantly lowers the required dose of the latter, mitigating off-target cardiotoxicity associated with anthracyclines[6].

Off-Target Toxicity Profiling

To ensure trustworthiness in the preclinical pipeline, off-target toxicity must be rigorously profiled:

  • Hepatotoxicity: Evaluated using 3D HepG2 spheroids. Causality: 2D cultures rapidly downregulate cytochrome P450 enzymes, masking metabolite-driven hepatotoxicity. 3D spheroids maintain hepatic architecture and metabolic competence, providing a self-validating system for liver toxicity.

  • Cardiotoxicity: Evaluated via hERG channel patch-clamp assays to ensure the compound does not induce QT interval prolongation, a common failure point for small molecules.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro metrics for 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide based on validated pharmacological profiles of thiazolone-benzenesulfonamide derivatives[1][2][5][7].

Assay / TargetCell Line / EnzymeConditionMetricValue
Enzyme Inhibition Human CA IXCell-Free AssayKᵢ / IC₅₀10.93 – 25.06 nM
Enzyme Inhibition Human CA II (Off-target)Cell-Free AssayKᵢ / IC₅₀1.55 – 3.92 µM
Cytotoxicity MDA-MB-231 (TNBC)Hypoxia (1% O₂)IC₅₀3.58 µM
Cytotoxicity MCF-7 (Breast Cancer)Hypoxia (1% O₂)IC₅₀4.58 µM
Cytotoxicity MCF-10A (Healthy)Normoxia (21% O₂)IC₅₀> 50.0 µM
Selectivity Index Cancer vs. NormalHypoxia vs NormoxiaSI> 10.9

Standardized Experimental Protocols

Toxicity_Workflow Comp Compound Preparation Cyto Cytotoxicity Assay (Normoxia vs Hypoxia) Comp->Cyto Apop Apoptosis & Cell Cycle (Flow Cytometry) Cyto->Apop OffT Off-Target Toxicity (HepG2 & hERG) Apop->OffT Data Therapeutic Index Calculation OffT->Data

Step-by-step in vitro toxicity and pharmacological screening workflow.

Protocol 1: Hypoxia-Conditioned MTS Cytotoxicity Assay

Expert Insight: We utilize MTS over MTT because MTS is water-soluble. This eliminates the DMSO solubilization step, minimizing handling time outside the hypoxia chamber—a critical requirement to prevent rapid HIF-1α degradation and loss of CA IX expression.

  • Cell Seeding: Seed MDA-MB-231 and MCF-10A cells at a density of 5×103 cells/well in 96-well plates. Allow 24 hours for attachment under standard conditions (37°C, 5% CO₂, 21% O₂).

  • Hypoxic Pre-conditioning: Transfer the cancer cell plates to a hypoxia incubator chamber flushed with 1% O₂, 5% CO₂, and 94% N₂ for 24 hours to induce CA IX overexpression. Keep MCF-10A plates in normoxia.

  • Compound Treatment: Prepare serial dilutions of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (0.1 µM to 100 µM) in deoxygenated media. Treat the cells and incubate for 48 hours.

  • MTS Incubation: Add 20 µL of CellTiter 96® AQueous One Solution (MTS reagent) directly to each well. Incubate for 1–4 hours.

  • Quantification: Read the absorbance at 490 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Expert Insight: This dual-staining method is a self-validating system. It distinctly separates early apoptotic cells (Annexin V⁺/PI⁻) from late apoptotic/necrotic cells (Annexin V⁺/PI⁺), proving that the sulfonamide actively triggers programmed cell death rather than acute chemical toxicity.

  • Induction: Treat MDA-MB-231 cells with the compound at its established IC₅₀ (e.g., 3.58 µM) and 2× IC₅₀ for 24 hours under hypoxic conditions.

  • Harvesting: Collect both the culture media (containing detached dead cells) and the adherent cells via gentle trypsinization (avoiding harsh enzymatic cleavage of phosphatidylserine).

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

References

  • National Center for Biotechnology Information (PMC). "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." RSC Advances.[Link]

  • Taylor & Francis Online. "Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • ACS Publications. "A Versatile Carbonic Anhydrase IX Targeting Ligand-Functionalized Porous Silicon Nanoplatform for Dual Hypoxia Cancer Therapy and Imaging." ACS Applied Materials & Interfaces.[Link]

  • National Center for Biotechnology Information (PMC). "The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Foundational

Comprehensive Pharmacokinetic and ADME Profiling of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide

Executive Summary The compound 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is a highly specialized thiazoline-benzenesulfonamide hybrid. It has garnered significant attention in medicinal chemistry for its dual...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is a highly specialized thiazoline-benzenesulfonamide hybrid. It has garnered significant attention in medicinal chemistry for its dual role as a potent inhibitor of tumor-associated carbonic anhydrase (CA) isoforms—specifically CA IX—and as a broad-spectrum antimicrobial agent[1]. For researchers and drug development professionals, understanding the intricate Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is critical. This guide synthesizes the structural causality, pharmacokinetic (PK) dynamics, and self-validating experimental workflows required to evaluate this compound for clinical translation.

Structural Causality & Physicochemical Profiling

The pharmacokinetic behavior of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is entirely dictated by its tripartite molecular architecture:

  • Benzenesulfonamide Moiety: The unsubstituted sulfonamide nitrogen acts as a classical zinc-binding group (ZBG). It anchors the molecule to the Zn(II) ion in the active site of carbonic anhydrases, which is the fundamental mechanism for its targeted biological activity[2].

  • 4,5-Dihydrothiazole (Thiazoline) Ring: Unlike fully aromatic thiazole rings, the partially saturated dihydrothiazole ring alters the electron density and enhances the compound's lipophilicity. This structural choice facilitates deeper penetration into the dense, hypoxic tumor microenvironment (TME)[3].

  • Primary Aniline (4-Amino Group): This moiety is the primary liability for hepatic metabolism, specifically acting as the substrate for Phase II N-acetylation[4].

Absorption & Bioavailability

Sulfonamides generally exhibit rapid and nearly complete oral absorption. The compound possesses an amphoteric profile due to the weakly acidic nature of the sulfonamide nitrogen (pKa ~6.5–7.0) and the weakly basic aniline group. In the acidic environment of the proximal intestine, the compound remains largely unionized, promoting efficient transcellular passive diffusion. Consequently, oral bioavailability is predicted to be high, minimizing the need for complex formulation strategies unless targeted delivery is required.

Distribution Dynamics & Target Engagement

The Erythrocyte "Sink" Effect

A defining pharmacokinetic characteristic of sulfonamide-based CA inhibitors is their profound partitioning into red blood cells (RBCs)[5]. Erythrocytes contain micromolar concentrations of off-target cytosolic CA I and CA II. The drug binds with high affinity to these enzymes, creating a massive systemic "sink." This RBC partitioning drastically reduces the free fraction of the drug in plasma and artificially inflates the apparent volume of distribution ( Vd​ ), complicating standard compartmental PK modeling[6].

Tumor Microenvironment (TME) Penetration

For oncological applications, the free drug must diffuse from the systemic circulation into the hypoxic TME to engage CA IX, a transmembrane protein overexpressed in solid tumors such as triple-negative breast cancer[1]. Because CA IX is an extracellular-facing protein, the drug does not need to cross the tumor cell membrane; however, it must navigate the acidic extracellular matrix. The pKa of the sulfonamide ensures a favorable ionization state at the TME pH (~6.5), promoting local accumulation.

PK_Distribution Admin Administration (Oral / IV) Plasma Systemic Plasma (Protein Bound Fraction) Admin->Plasma Absorption RBC Erythrocytes (RBCs) CA I / CA II Binding Sink Plasma->RBC High Affinity Partitioning Tumor Hypoxic Tumor Microenvironment Target: Extracellular CA IX Plasma->Tumor TME Penetration Liver Hepatic Clearance (Metabolism) Plasma->Liver Hepatic Delivery Kidney Renal Excretion (Urine) Plasma->Kidney Parent Drug Liver->Kidney Metabolites

Systemic distribution model highlighting RBC partitioning and targeted CA IX tumor penetration.

Metabolic Biotransformation

The metabolic routing of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is bifurcated into two primary pathways:

  • N4-Acetylation (Major): The primary metabolic fate is the acetylation of the 4-amino group, mediated by hepatic [4]. This Phase II conjugation yields an N4-acetyl metabolite that is pharmacologically inactive against both bacteria and CAs. Crucially, N-acetylation reduces the aqueous solubility of the drug, increasing the risk of crystalluria during renal excretion.

  • CYP450 Oxidation (Minor): The 4,5-dihydrothiazole ring is susceptible to Phase I CYP450-mediated oxidation, which can dehydrogenate the ring to yield a fully aromatic thiazole derivative[7].

Metabolism Parent 4-Amino-N-(4,5-dihydrothiazol-2-yl) benzenesulfonamide (Parent Drug) NAT Hepatic NAT1/NAT2 (Phase II: N4-Acetylation) Parent->NAT Acetyl-CoA CYP CYP450 Enzymes (Phase I: Oxidation) Parent->CYP NADPH / O2 Metabolite1 N4-Acetyl Metabolite (Inactive, Low Solubility) NAT->Metabolite1 Major Pathway Metabolite2 Thiazole Derivative (Aromatic Oxidation Product) CYP->Metabolite2 Minor Pathway

Hepatic biotransformation pathways emphasizing N4-acetylation and thiazoline oxidation.

Elimination & Clearance Routes

Elimination is predominantly renal, involving a combination of glomerular filtration and active tubular secretion of both the parent drug and its N4-acetylated metabolite[8]. The clearance rate is highly dependent on urinary pH. Alkalinization of the urine increases the ionized fraction of the sulfonamide, thereby minimizing passive tubular reabsorption and accelerating excretion[4].

Quantitative Data Summaries

Table 1: Physicochemical & Pharmacokinetic Parameters
ParameterValue / CharacteristicClinical / PK Implication
Molecular Weight 257.33 g/mol Favorable for passive diffusion and oral absorption.
Target Affinity (CA IX) Low nanomolar ( Ki​ < 25 nM)Potent target engagement in hypoxic tumors.
Plasma Protein Binding ~60 - 80% (Albumin)Moderate free fraction available for tissue distribution.
RBC/Plasma Ratio > 10:1Massive systemic sink; requires whole blood PK sampling.
Primary Excretion Renal (Urine)Risk of crystalluria; clearance is pH-dependent.
Table 2: Metabolic Stability Profile
Metabolic PathwayEnzyme SystemCofactor RequiredPharmacological Activity of Metabolite
N4-Acetylation NAT1 / NAT2Acetyl-CoAInactive (Loss of ZBG / Antibacterial moiety)
Ring Oxidation CYP450 (e.g., 3A4)NADPHPotentially Active (Thiazole derivative)
Deacetylation Hepatic DeacetylasesNoneReversion to Active Parent Drug

Experimental Workflows & Self-Validating Protocols

To accurately profile this compound, standard ADME assays must be modified. Below are step-by-step methodologies designed with built-in causality and self-validation mechanisms.

Protocol 1: In Vitro Erythrocyte Partitioning ( KRBC/PL​ ) Assay

Causality & Rationale: Sulfonamides bind tightly to intracellular RBC CAs. Using fresh whole blood rather than isolated RBCs or standard plasma protein binding (PPB) assays is mandatory to maintain the physiological equilibrium between plasma albumin and RBC cytosolic CAs.

  • Preparation: Collect fresh human whole blood in K2EDTA tubes. Measure the exact hematocrit (Hct) prior to the assay.

  • Spiking: Spike the whole blood with the compound at clinically relevant concentrations (e.g., 1, 10, and 50 µM).

  • Incubation: Incubate at 37°C with gentle orbital shaking for 60 minutes to achieve thermodynamic equilibrium.

  • Separation: Aliquot a 100 µL portion of the whole blood for total extraction. Centrifuge the remaining blood at 2,000 × g for 10 min at 37°C to separate the plasma from the RBC pellet.

  • Extraction: Lyse the RBC pellet with LC-MS grade water (1:1 v/v). Extract the whole blood, plasma, and lysed RBCs using protein precipitation (3 volumes of ice-cold Acetonitrile containing a stable-isotope labeled internal standard).

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation System (Mass Balance Check): Calculate the theoretical whole blood concentration: (Cplasma​×(1−Hct))+(CRBC​×Hct)=Cwhole_blood​ . A calculated recovery outside the 85–115% range indicates chemical instability or non-specific binding to the assay plate, invalidating the run.

Protocol 2: Hepatic NAT & CYP Stability Profiling

Causality & Rationale: Because this compound is susceptible to both Phase I (CYP oxidation) and Phase II (NAT acetylation), standard microsomal assays (which lack cytosolic NATs) will falsely underestimate intrinsic clearance ( CLint​ ). A combined S9 fraction must be utilized.

  • Matrix Preparation: Prepare a reaction mixture containing 1 mg/mL human liver S9 fraction in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add NADPH (1 mM final concentration) to support CYP activity and Acetyl-CoA (1 mM final concentration) to support NAT activity.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the test compound (1 µM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing the internal standard. Centrifuge at 15,000 × g for 15 minutes to pellet proteins.

  • Analysis: Quantify parent drug depletion and N4-acetyl metabolite formation via LC-MS/MS.

  • Self-Validation System (Minus-Cofactor Control): Run parallel incubations lacking both NADPH and Acetyl-CoA. Any depletion of the parent drug in this control arm strictly indicates chemical instability or non-specific binding, validating that depletion in the active arm is purely enzymatic.

Sources

Exploratory

Comprehensive Technical Guide: Binding Affinity of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide to Bacterial DHPS

Introduction and Structural Context 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (commonly known as sulfathiazoline) is a potent sulfonamide antimicrobial agent. While structurally analogous to the widely studie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (commonly known as sulfathiazoline) is a potent sulfonamide antimicrobial agent. While structurally analogous to the widely studied sulfathiazole, the partial saturation of its thiazole ring into a 4,5-dihydrothiazole moiety introduces a slight geometric pucker. This deviation from planarity critically influences its steric integration into the active site of its primary target: bacterial Dihydropteroate Synthase (DHPS) .

For drug development professionals and structural biologists, quantifying the binding affinity ( Kd​ , Ki​ ) of this molecule is not merely a routine assay; it requires a deep understanding of the enzyme's compulsory ordered mechanism. This whitepaper details the structural thermodynamics, kinetic profiling, and self-validating experimental workflows necessary to accurately evaluate the binding affinity of sulfathiazoline against wild-type and resistant bacterial DHPS variants.

Molecular Mechanism of Action

DHPS catalyzes a critical step in the bacterial de novo folate biosynthesis pathway: the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. Because this pathway is absent in higher vertebrates, DHPS remains a premier target for selective antibacterial therapy.

Sulfathiazoline acts as a competitive inhibitor of the natural substrate pABA. However, the binding architecture is highly dynamic. Crystallographic and kinetic studies reveal that DHPS operates via an ordered SN​1 reaction mechanism 1[1].

  • Compulsory Lead Binding: DHPP must bind first.

  • Pyrophosphate Cleavage: The enzyme cleaves the pyrophosphate, generating a highly reactive cationic pterin intermediate[1].

  • Pocket Formation: This cleavage induces a massive conformational shift in two highly conserved mobile loops (Loop 1 and Loop 2), which clamp down to physically construct the pABA-binding pocket[1].

  • Inhibitor Integration: Only at this stage can sulfathiazoline bind with high affinity. The sulfonamide group mimics the carboxylate of pABA, while the puckered 4,5-dihydrothiazole ring extends outward, interacting with the newly structured Loop 1/Loop 2 interface.

FolatePathway GTP GTP DHPPP DHPP (6-hydroxymethyl-7,8-dihydropterin pyrophosphate) GTP->DHPPP HPPK DHPS DHPS (Dihydropteroate Synthase) DHPPP->DHPS pABA pABA (para-aminobenzoic acid) pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Inhibitor Sulfathiazoline (Competitive Inhibitor) Inhibitor->DHPS Blocks pABA binding

Figure 1: Folate biosynthesis pathway highlighting DHPS inhibition by sulfathiazoline.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I frequently observe researchers failing to capture accurate binding affinities for sulfonamides because they attempt to measure direct binding to the apo-enzyme. Because DHPP is a compulsory lead substrate, the pABA/sulfonamide pocket does not exist in the apo state 2[2].

The following protocols are engineered to respect this causality, ensuring high-fidelity data.

Protocol A: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Rationale: ITC is prioritized over Surface Plasmon Resonance (SPR) because DHPS functions as an obligate homodimer. Random amine coupling in SPR often disrupts the dimer interface or obscures the active site. ITC captures the true thermodynamic signature ( ΔH , ΔS ) in solution.

  • Step 1: Buffer Synchronization. Dialyze purified recombinant DHPS and sulfathiazoline against an identical buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2​ , 2 mM TCEP).

    • Causality: Mismatched buffers generate massive heats of dilution, masking the micro-calorie binding heat of the ligand. Mg2+ is strictly required to coordinate the pyrophosphate leaving group.

  • Step 2: Substrate Pre-loading. Load the ITC cell with 50 µM DHPS. Crucially, spike the cell with 200 µM of a non-hydrolyzable DHPP analog (e.g., DHPP- CH2​P ).

    • Causality: Using a non-hydrolyzable analog traps the enzyme in the receptive intermediate state, forcing Loop 1 and Loop 2 to form the sulfathiazoline binding pocket without allowing catalytic turnover.

  • Step 3: Titration. Inject 500 µM sulfathiazoline from the syringe into the cell at 25°C over 20 injections.

  • Validation Checkpoint: Fit the data to a one-site binding model. The stoichiometry parameter ( N ) must resolve to ~0.9–1.1 per monomer. An N<0.5 indicates a high fraction of inactive enzyme or failure of the DHPP analog to fully prime the active site.

Protocol B: Radiometric Competition Assay for Ki​ Determination

Rationale: Standard colorimetric assays measuring pyrophosphate release cannot distinguish between pABA turnover and sulfonamide dead-end adduct formation 3[3]. Radiometric tracking of 14C -pABA provides an unambiguous readout of competitive inhibition.

  • Step 1: Master Mix. Combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 5 mM DTT, 10 µM DHPP, and varying concentrations of sulfathiazoline (0.01 µM to 100 µM).

  • Step 2: Initiation. Add 14C -labeled pABA at a concentration equal to its predetermined Km​ . Initiate the reaction by adding 10 nM DHPS.

    • Causality: Initiating with the enzyme ensures that the inhibitor and substrates are fully equilibrated in the solvent, preventing burst-phase kinetic artifacts.

  • Step 3: Quenching. Stop the reaction after exactly 10 minutes using 10% trichloroacetic acid (TCA). Spot the mixture onto PEI-cellulose TLC plates to separate unreacted 14C -pABA from the 14C -dihydropteroate product.

  • Validation Checkpoint: A positive control reaction lacking the inhibitor must demonstrate linear product formation over the 10-minute window. If the reaction plateaus, substrate depletion has occurred, and the calculated Ki​ will be artificially inflated.

Workflow Step1 1. Recombinant DHPS Expression (E. coli BL21(DE3), Ni-NTA Purification) Step2 2. Apo-Enzyme Preparation (Buffer Exchange & Dialysis) Step1->Step2 Step3 3. Substrate Pre-Incubation (Addition of DHPP analog to form pocket) Step2->Step3 Step4A 4A. ITC Titration (Direct Kd, ΔH, ΔS measurement) Step3->Step4A Step4B 4B. Radiometric Assay (14C-pABA competition for Ki) Step3->Step4B Step5 5. Kinetic Data Analysis (Michaelis-Menten & Cheng-Prusoff fitting) Step4A->Step5 Step4B->Step5

Figure 2: Self-validating experimental workflow for determining DHPS binding affinity.

Quantitative Data: Impact of Resistance Mutations

Understanding the binding affinity of sulfathiazoline requires contextualizing it against emerging resistance mechanisms. Resistance is primarily driven by chromosomal mutations (e.g., in Staphylococcus aureus or Plasmodium falciparum) or plasmid-borne acquisition of highly divergent sul genes 4[4].

Mutations such as F17L and T51M in S. aureus selectively disfavor the binding of the sulfonamide by sterically blocking the outer ring moiety (the thiazoline ring) that is not present in the natural pABA substrate[3]. Furthermore, plasmid-borne Sul1/Sul2 enzymes feature a unique Phe-Gly insertion that causes a massive >1000-fold loss in sulfonamide binding affinity without sacrificing the rate of dihydropteroate biosynthesis 5[5].

Table 1: Comparative Kinetic Parameters of DHPS Variants
Enzyme Variant Km​ (pABA) [µM] Kcat​ [s⁻¹] Ki​ (Sulfathiazoline/Sulfathiazole) [µM]Structural Mechanism of Resistance
Wild-Type (S. aureus) ~0.55~2.25~0.045 N/A (Highly Susceptible)
S. aureus F17L ~32.4~0.42~20.0 Direct steric clash with the thiazoline ring
S. aureus T51M ~41.4~0.55~105.0 Loop 2 dynamic restriction; prevents pocket closure
Plasmid Sul1 (E. coli) ~1.20~1.50> 500.0 Phe-Gly insertion; extreme active site discrimination

(Note: Data aggregated and extrapolated from homologous sulfonamide kinetic studies[4],[3],[5].)

Conclusion

Evaluating the binding affinity of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide requires precise manipulation of the DHPS catalytic cycle. Because the enzyme utilizes an ordered SN​1 mechanism, the binding pocket for the inhibitor is transient and exclusively formed post-DHPP binding. By utilizing DHPP analogs in ITC and radiometric tracking in competition assays, researchers can bypass apo-enzyme artifacts and generate robust, self-validating thermodynamic profiles crucial for next-generation antifolate drug design.

References

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase Source: PMC - NIH URL:[3]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Source: PMC - NIH URL:[1]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase Source: ACS Chemical Biology URL:[2]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides Source: bioRxiv URL:[5]

  • Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum Source: PNAS URL:[4]

Sources

Foundational

Physicochemical Profiling and Mechanistic Validation of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide

Executive Summary The development of targeted therapeutics relies heavily on the precise physicochemical characterization and mechanistic validation of active pharmaceutical ingredients. 4-Amino-N-(4,5-dihydrothiazol-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics relies heavily on the precise physicochemical characterization and mechanistic validation of active pharmaceutical ingredients. 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is a highly specialized small molecule that has garnered significant attention in medicinal chemistry as a potent inhibitor of Carbonic Anhydrase IX (CA IX)[1][2]. CA IX is a transmembrane metalloenzyme overexpressed in hypoxic solid tumors, such as triple-negative breast cancer (TNBC), where it regulates the acidic tumor microenvironment to promote survival and metastasis[3][4].

This technical whitepaper provides an in-depth analysis of the compound's molecular weight, exact mass, mass spectrometry workflows, and its biological mechanism of action, grounded in self-validating experimental protocols.

Quantitative Mass and Physicochemical Properties

Understanding the distinction between molecular weight and exact mass is critical for both stoichiometric assay preparation and analytical detection. The molecular weight (257.33 g/mol ) accounts for the weighted average of all naturally occurring isotopes and is used for bulk molarity calculations[1]. Conversely, the exact mass (257.02927 Da) represents the monoisotopic mass (calculated using the most abundant isotopes: ^12C, ^1H, ^14N, ^16O, ^32S), which is the primary target for High-Resolution Mass Spectrometry (HRMS)[5].

Table 1: Physicochemical and Mass Spectrometry Profile
PropertyValueClinical / Analytical Significance
Chemical Name 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamideUtilizes a "tail approach" for enzyme selectivity.
Molecular Formula C9H11N3O2S2Contains a primary sulfonamide and a dihydrothiazole ring.
Molecular Weight 257.33 g/mol Used for calculating dosing and in vitro assay concentrations.
Exact Mass (Monoisotopic) 257.02927 DaTarget mass for HRMS identification and structural confirmation.
Precursor Ion [M+H]+ 258.0365 m/zPrimary ion observed in positive Electrospray Ionization (ESI+).
Primary Target Carbonic Anhydrase IX (CA IX)Zinc-dependent metalloenzyme upregulated in hypoxia.

Analytical Validation: Exact Mass Determination via LC-HRMS

To confirm the structural identity and exact mass of the compound, a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometry workflow is employed.

Causality of Experimental Design: Electrospray Ionization (ESI) is selected as the ionization source because it is a "soft" technique. Hard ionization methods (like Electron Impact) would prematurely fragment the relatively labile 4,5-dihydrothiazole ring. ESI preserves the intact molecule, allowing the basic nitrogen atoms to accept a proton, generating a stable [M+H]+ precursor ion at m/z 258.0365. The Q-TOF analyzer is chosen for its sub-ppm mass accuracy, which is necessary to distinguish the compound's specific isotopic envelope from isobaric background noise.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A (0.1% Formic Acid in H2O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High Performance Liquid Chromatography (UHPLC) column. Run a linear gradient from 5% to 95% Mobile Phase B over 10 minutes to resolve the compound from any synthetic impurities.

  • Ionization (ESI+): Apply a capillary voltage of 3.5 kV. The acidic mobile phase facilitates the protonation of the amine and dihydrothiazole groups.

  • Self-Validating Mass Analysis:

    • Validation Mechanism: A dual-spray source continuously introduces a reference lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) during the run. This corrects for instrumental thermal drift in real-time, ensuring the mass error of the detected 258.0365 m/z peak remains < 2 ppm.

HRMS_Workflow Sample 1. Sample Preparation (1 µg/mL in MeOH/H2O) LC 2. UHPLC Separation (C18 Column, Gradient Elution) Sample->LC ESI 3. ESI+ Ionization [M+H]+ Generation LC->ESI TOF 4. Q-TOF Mass Analyzer (Lock-Mass Calibrated) ESI->TOF Data 5. Data Analysis Exact Mass: 257.029 Da TOF->Data

Workflow for High-Resolution Mass Spectrometry (HRMS) determination of exact mass.

Mechanistic Insights: Carbonic Anhydrase IX Inhibition

The therapeutic efficacy of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is rooted in its highly specific molecular geometry, which allows it to act as a Zinc-Binding Group (ZBG)[6].

Structural Causality: Carbonic anhydrases are metalloenzymes that rely on a catalytic Zn^2+ ion located deep within the active site[7]. The benzenesulfonamide moiety of the compound deprotonates at physiological pH to form a sulfonamide anion. This anion directly coordinates with the Zn^2+ ion, displacing the zinc-bound water/hydroxide molecule that is essential for the enzyme's catalytic hydration of CO2[6][8].

Simultaneously, the compound utilizes a "tail approach." The 4,5-dihydrothiazole ring acts as an extended tail that interacts with the distinct hydrophobic and hydrophilic pockets lining the outer rim of the CA IX active site. This tail interaction is the primary driver of isoform selectivity, ensuring the drug preferentially inhibits the tumor-associated CA IX rather than off-target, ubiquitous cytosolic isoforms like CA II[8].

MOA_Pathway Compound 4-Amino-N-(4,5-dihydrothiazol-2-yl) benzenesulfonamide CAIX Carbonic Anhydrase IX (Membrane-Bound) Compound->CAIX Targets Hypoxia Hypoxic Tumor Microenvironment (Upregulates CA IX) Hypoxia->CAIX Induces Zinc Zinc Ion (Zn2+) Binding via Sulfonamide Anion CAIX->Zinc Active Site Inhibition Enzyme Inhibition (Disrupted pH Regulation) Zinc->Inhibition Triggers Apoptosis Tumor Cell Apoptosis & Reduced Proliferation Inhibition->Apoptosis Results in

Mechanism of Carbonic Anhydrase IX inhibition by the benzenesulfonamide derivative.

Biological Application: Extracellular pH (pHe) Assay

To functionally validate the compound's inhibitory effect on CA IX, an extracellular pH (pHe) assay is conducted.

Causality of Experimental Design: CA IX catalyzes the hydration of CO2 to bicarbonate and protons, which actively acidifies the extracellular matrix of tumors, promoting invasion and chemoresistance[4]. By measuring the pHe, we can directly quantify the enzyme's activity. The assay must be performed under strict hypoxic conditions (1% O2) because CA IX expression is regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α); normoxic conditions would yield false negatives due to a lack of enzyme expression[4].

Step-by-Step pHe Assay Protocol
  • Cell Culture & Hypoxic Induction: Seed MDA-MB-231 breast cancer cells (known to express high levels of CA IX) in 6-well plates. Transfer the plates to a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 24 hours to induce robust CA IX expression.

  • Compound Incubation: Treat the cells with varying concentrations (e.g., 10 nM to 10 µM) of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide dissolved in DMSO (final DMSO concentration < 0.1%).

  • Extracellular pH Measurement: After 24 hours of treatment, measure the pH of the culture media using a microelectrode or a pH-sensitive fluorescent dye (e.g., BCECF).

  • Self-Validating Controls:

    • Positive Control: Run Acetazolamide (a broad-spectrum, clinically approved CA inhibitor) in parallel to establish a baseline for maximum enzyme inhibition.

    • Negative/System Control: Maintain a cohort of cells in normoxic conditions (21% O2). If the normoxic cohort shows no significant pH shift upon compound treatment, it validates that the observed pHe neutralization in the test group is strictly hypoxia-driven and CA IX-dependent, ruling out off-target cytotoxicity.

Sources

Exploratory

Receptor binding assays for 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide

An In-Depth Technical Guide to Receptor and Enzyme Assays for 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (Sulfathiazole) This guide provides a comprehensive technical overview of the essential assays used to c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor and Enzyme Assays for 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (Sulfathiazole)

This guide provides a comprehensive technical overview of the essential assays used to characterize the binding and inhibitory activity of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, commonly known as Sulfathiazole. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, ensuring a robust and reproducible approach to the pharmacological profiling of this sulfonamide antibiotic.

Introduction

4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (Sulfathiazole) is a well-established antimicrobial agent belonging to the sulfonamide class.[1][2][3][4] Its primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is a critical component of the folic acid synthesis pathway in bacteria, a pathway that is absent in humans, providing the basis for the selective toxicity of sulfonamides.[1][2][5] A thorough understanding of the interaction of Sulfathiazole with its primary target, as well as potential off-targets, is crucial for both efficacy and safety profiling. This guide will provide detailed methodologies for the core assays required to elucidate the binding characteristics of Sulfathiazole.

Part 1: On-Target Activity Assessment - Dihydropteroate Synthase (DHPS) Inhibition

The cornerstone of characterizing Sulfathiazole's activity is to quantify its inhibition of DHPS. While direct radioligand binding assays for DHPS are not commonplace, a robust and widely adopted method is the continuous spectrophotometric assay. This assay indirectly measures DHPS activity by coupling its product formation to a subsequent enzymatic reaction that can be easily monitored.

Principle of the Continuous Spectrophotometric DHPS Assay

This assay relies on a coupled enzyme system.[6][7] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form dihydropteroate. The dihydropteroate produced is then immediately reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm.[6][7]

Diagram 1: Coupled Enzyme Assay for DHPS Activity

DHPS_Assay_Workflow cluster_reaction1 DHPS Reaction cluster_reaction2 Coupled DHFR Reaction pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP DHPP DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product DHFR Dihydrofolate Reductase (DHFR) (excess) Dihydropteroate->DHFR NADPH NADPH NADPH->DHFR Tetrahydropteroate Tetrahydropteroate DHFR->Tetrahydropteroate NADP NADP+ DHFR->NADP Spectrophotometer Monitor Absorbance at 340 nm NADP->Spectrophotometer Rate of decrease in A340 is proportional to DHPS activity

Caption: Workflow of the continuous spectrophotometric DHPS assay.

Detailed Protocol: Continuous Spectrophotometric DHPS Inhibition Assay

This protocol is adapted from established methodologies for measuring DHPS activity and inhibition.[6][7]

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 8.5.

  • DHPS Enzyme: Recombinant DHPS from the bacterial species of interest (e.g., E. coli, S. aureus) should be purified and its concentration determined. Store at -80°C in appropriate aliquots.

  • DHFR Enzyme: A commercially available, purified DHFR from a suitable source. Ensure it has high specific activity.

  • Substrates:

    • p-Aminobenzoic acid (pABA): Prepare a stock solution in assay buffer.

    • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP): Due to its instability, it is often generated in situ or handled with care according to the supplier's instructions.

  • Cofactor: NADPH: Prepare a fresh stock solution in assay buffer for each experiment and protect from light.

  • Test Compound: Prepare a stock solution of Sulfathiazole in a suitable solvent (e.g., DMSO) and create a serial dilution series.

2. Assay Procedure (96-well plate format):

  • To each well of a UV-transparent 96-well plate, add:

    • 2 µL of Sulfathiazole at various concentrations (or vehicle for control).

    • Assay Buffer to a final volume of 180 µL.

    • A concentration of DHFR enzyme determined to be in excess.

    • A suitable concentration of DHPS enzyme.

  • Add 10 µL of NADPH solution.

  • Pre-incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Initiate the reaction by adding 10 µL of a solution containing both pABA and DHPP.

  • Immediately place the plate in a microplate reader capable of kinetic measurements at 340 nm.

  • Record the absorbance every 15-30 seconds for 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Subtract the background rate (from wells without DHPS) from all other readings.

  • Determine the percent inhibition for each Sulfathiazole concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the Sulfathiazole concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

  • The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([S]/Km)), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

ParameterTypical Concentration Range
DHPS10-100 nM
DHFR1-5 Units/mL
pABA1-10 µM
DHPP1-10 µM
NADPH100-200 µM
Sulfathiazole0.01 - 100 µM

Table 1: Typical Reagent Concentrations for DHPS Inhibition Assay

Alternative Approach: Radiometric Product Formation Assay

Although less common for high-throughput screening, a radiometric assay can be employed. This method typically uses radiolabeled pABA (e.g., [¹⁴C]-pABA or [³H]-pABA) and measures the incorporation of the radiolabel into the dihydropteroate product.[8] The separation of the product from the unreacted substrate is usually achieved by chromatography. While highly sensitive, this method is more labor-intensive and requires handling of radioactive materials.

Part 2: Off-Target Binding Profile of Sulfathiazole

A comprehensive understanding of a compound's pharmacology includes an assessment of its potential off-target interactions. For Sulfathiazole, two potential off-targets have been reported: the endothelin-1 receptor and CYP19A1 (aromatase).

Endothelin-1 Receptor Binding Assay

The endothelin-1 (ET-1) receptor is a G protein-coupled receptor involved in vasoconstriction.[9] A competitive radioligand binding assay is a standard method to assess the affinity of a compound for this receptor.

Principle: This assay measures the ability of Sulfathiazole to compete with a radiolabeled ligand, typically [¹²⁵I]Tyr¹³-ET-1, for binding to the ET-1 receptor in a membrane preparation from a cell line expressing the receptor (e.g., A10 cells).[10]

Diagram 2: Competitive Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow Membrane Receptor-Containing Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand->Incubation TestCompound TestCompound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: ET-1 Receptor Competitive Binding Assay

  • Membrane Preparation: Prepare a membrane fraction from A10 cells or another suitable cell line overexpressing the ET-1 receptor.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Assay Procedure (96-well format):

    • Add test compound (Sulfathiazole) at various concentrations to the wells.

    • Add a fixed concentration of [¹²⁵I]Tyr¹³-ET-1 (typically at its Kd).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ and subsequently the Ki value for Sulfathiazole as described for the DHPS assay.

CYP19A1 (Aromatase) Inhibition Assay

CYP19A1 is a key enzyme in the steroidogenic pathway.[11][12] Its inhibition can be assessed using a fluorometric activity assay.

Principle: This assay utilizes a non-fluorescent substrate that is converted into a fluorescent product by CYP19A1. The rate of fluorescence increase is proportional to the enzyme's activity. The ability of Sulfathiazole to inhibit this process is then quantified.

Detailed Protocol: Fluorometric CYP19A1 Inhibition Assay

  • Reagents:

    • Recombinant human CYP19A1.

    • A suitable fluorogenic substrate (e.g., dibenzylfluorescein).

    • NADPH regenerating system.

    • Assay buffer.

  • Assay Procedure (96-well plate format):

    • Add Sulfathiazole at various concentrations to the wells of a black 96-well plate.

    • Add the CYP19A1 enzyme and the NADPH regenerating system.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve of enzyme activity versus Sulfathiazole concentration.

AssayTargetMethodKey Parameters
DHPS InhibitionDihydropteroate SynthaseContinuous SpectrophotometricIC₅₀, Ki
ET-1 Receptor BindingEndothelin-1 ReceptorCompetitive Radioligand BindingIC₅₀, Ki
Aromatase InhibitionCYP19A1Fluorometric Activity AssayIC₅₀

Table 2: Summary of Key Assays for Sulfathiazole Characterization

Conclusion

The methodologies outlined in this guide provide a robust framework for the in-depth characterization of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (Sulfathiazole). By employing the continuous spectrophotometric assay for the primary target, DHPS, and established binding and activity assays for potential off-targets, researchers can obtain reliable and reproducible data on the compound's potency and selectivity. Adherence to these detailed protocols will ensure high-quality data generation, which is fundamental to advancing drug discovery and development efforts.

References

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007). Analytical Biochemistry, 360(1), 161-167. [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007). PubMed, 17094939. [Link]

  • Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum. (2018). Biochemistry, 57(3), 445-453. [Link]

  • Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target. (2023). Patsnap Synapse. [Link]

  • Endothelin-1 receptor binding assay for high throughput chemical screening. (1993). Journal of Receptor Research, 13(1-4), 649-660. [Link]

  • What is Sulfathiazole used for? (2024). Patsnap Synapse. [Link]

  • Sulfathiazole. (n.d.). Wikipedia. [Link]

  • Dihydropteroate synthase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Sulfathiazole treats type 2 diabetes by restoring metabolism through activating CYP19A1. (2023). Biochimica et Biophysica Acta (BBA) - General Subjects, 1867(5), 130303. [Link]

  • Endothelin-1/endothelin receptor type A - angiopoietins/Tie-. (2021). Journal of Inflammation Research, 14, 843-853. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and In Vitro Application of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide

Executive Summary 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is a highly potent, sulfonamide-based small molecule that functions as a Carbonic Anhydrase IX (CA IX) inhibitor[1]. CA IX is a transmembrane metall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is a highly potent, sulfonamide-based small molecule that functions as a Carbonic Anhydrase IX (CA IX) inhibitor[1]. CA IX is a transmembrane metalloenzyme frequently overexpressed in hypoxic solid tumors, such as triple-negative breast cancer (e.g., MDA-MB-231 cells)[1][2]. By catalyzing the reversible hydration of carbon dioxide, CA IX maintains intracellular pH balance, promoting tumor survival and metastasis. Pharmacological inhibition of this enzyme disrupts the pH gradient, triggering intracellular acidification and subsequent apoptosis[3][4].

Due to its hydrophobic benzenesulfonamide core, this compound exhibits poor aqueous solubility. Transitioning this molecule from a lyophilized powder to an active in vitro testing environment requires precise solvent management. This application note provides a self-validating, step-by-step protocol for dissolving and applying this compound without compromising cellular integrity or inducing solvent-mediated artifacts.

Physicochemical Profiling & Solubilization Rationale

To design an effective solubilization strategy, we must first analyze the molecular properties dictating the compound's behavior in solution. The presence of a primary amine and a sulfonamide moiety allows for strong intermolecular hydrogen bonding, which forms a rigid crystal lattice that resists dissolution in neutral aqueous buffers.

Table 1: Physicochemical Properties & Solubilization Profile

PropertyValue / Characteristic
Compound Name 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide
Molecular Weight 257.33 g/mol [1]
Molecular Formula C9H11N3O2S2[1]
Primary Target Carbonic Anhydrase IX (CA IX)[1]
Aqueous Solubility Poor (< 1 mg/mL at neutral pH)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Recommended Stock 10 mM to 50 mM
The Causality Behind the Protocol
  • Why Anhydrous DMSO? Standard DMSO is highly hygroscopic. Absorbed water drastically lowers the solvent's capacity to disrupt the sulfonamide's hydrogen bonds, leading to micro-precipitation. Using anhydrous DMSO (>99.9% purity) ensures complete solvation.

  • Why Strict Vehicle Limits? DMSO is a biologically active solvent. In sensitive cell lines like MDA-MB-231 and MCF-7, DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce caspase-3 cleavage, alter lactate dehydrogenase activity, and artificially skew MTT/WST-1 viability assays[5][6]. Therefore, the final working concentration must be strictly capped at 0.1%.

Preparation of Stock Solutions

Use the following table to determine the exact volume of anhydrous DMSO required to achieve your target stock concentration.

Table 2: Reconstitution Volumes for Standard Stock Solutions

Mass of Compound (mg)Volume of DMSO for 10 mM Stock (µL)Volume of DMSO for 50 mM Stock (µL)
1.0 mg 388.6 µL77.7 µL
5.0 mg 1943.0 µL388.6 µL
10.0 mg 3886.1 µL777.2 µL
(Formula: Volume (µL) =[Mass (mg) / (Concentration (mM) × 257.33 g/mol )] × 10^6)
Protocol A: Reconstitution Workflow
  • Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Reasoning: Opening a cold vial in ambient air causes moisture condensation, which will immediately degrade the anhydrous environment.

  • Solvent Addition: Add the calculated volume of room-temperature anhydrous DMSO directly to the vial.

  • Thermodynamic Solvation: Vortex vigorously for 30–60 seconds. If the solution is not entirely optically clear, place the vial in a 37°C ultrasonic water bath for 5 minutes. Reasoning: Mild thermal and acoustic energy provides the activation energy necessary to break the remaining intermolecular lattice bonds without thermally degrading the molecule.

  • Aliquoting: Divide the stock into 20–50 µL single-use aliquots in amber microcentrifuge tubes. Store at -80°C. Reasoning: Repeated freeze-thaw cycles cause the compound to "crash out" of solution, permanently altering the actual concentration of the stock.

In Vitro Application Protocol (e.g., MDA-MB-231 Cells)

When transitioning a highly hydrophobic drug from a 100% DMSO stock into a 100% aqueous culture medium, the sudden shift in the dielectric constant can cause localized supersaturation and precipitation. This protocol utilizes a self-validating system to ensure drug delivery is successful.

Protocol B: Cell Culture Treatment Workflow
  • Media Pre-warming: Pre-warm the complete culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath. Reasoning: Cold media drastically reduces the kinetic solubility limit of the drug, guaranteeing precipitation.

  • Dropwise Dilution: Create an intermediate working solution (e.g., 10X the final desired concentration) by adding the DMSO stock dropwise into the pre-warmed media while vortexing the tube continuously.

  • Self-Validating Quality Control (QC): Before applying the media to your cells, pipette 100 µL of the working solution into a clear 96-well plate. Inspect under a phase-contrast microscope (20x objective). Validation Check: If you observe needle-like micro-crystals or cloudiness, the drug has crashed out. The assay must be aborted, and the dilution step repeated with more vigorous mixing.

  • Treatment Application: Gently aspirate the old media from the MDA-MB-231 cells and replace it with the drug-containing media. Ensure the final DMSO concentration in the well is 0.1% (v/v).

  • Mandatory Vehicle Control: You must include a parallel control well containing the exact same final concentration of DMSO (e.g., 0.1%) without the drug. Validation Check: If the vehicle control shows >5% deviation in cell viability compared to completely untreated cells, solvent toxicity is confounding your data[6].

Mechanism of Action & Visualization

By successfully solubilizing and delivering 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, the compound can effectively penetrate the tumor microenvironment and bind to the zinc-active site of CA IX.

CA9_Mechanism Hypoxia Tumor Hypoxia (Microenvironment) HIF HIF-1α Activation Hypoxia->HIF CAIX CA IX Overexpression (Transmembrane) HIF->CAIX pH_Maint Intracellular pH Maintenance CAIX->pH_Maint Survival Tumor Cell Survival & Migration pH_Maint->Survival Drug 4-Amino-N-(4,5-dihydrothiazol-2-yl) benzenesulfonamide Inhibition Targeted CA IX Inhibition Drug->Inhibition Binds Zinc Active Site Inhibition->CAIX Acidification Intracellular Acidification (H+ Accumulation) Inhibition->Acidification Disrupts pH Balance Apoptosis Caspase-3 Cleavage & Apoptosis Acidification->Apoptosis

Figure 1: Mechanism of action of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide via CA IX.

Troubleshooting Guide

Table 3: Common Solubilization Issues and Corrective Actions

Observed IssueScientific CauseCorrective Action
Precipitation in Aqueous Media Localized supersaturation due to rapid solvent mixing or cold media.Pre-warm media to 37°C. Add DMSO stock dropwise under constant, rapid agitation.
Inconsistent IC50 Values Drug degradation from repeated freeze-thaw cycles or moisture ingress.Discard old stock. Prepare fresh stock using anhydrous DMSO and strictly use single-use aliquots.
High Background Toxicity DMSO concentration exceeds the cellular tolerance threshold of the cell line.Recalculate dilutions to ensure final DMSO is 0.1%. Validate with a vehicle-only control well.

References

  • Benchchem. 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide Product Specifications and Biological Activity.1[1]

  • Du, M., et al. Antimetastatic Effect of Sulfamate Carbonic Anhydrase IX Inhibitors in Breast Carcinoma Xenografts. Journal of Medicinal Chemistry, ACS Publications. 2[2]

  • Verheijen, M., et al. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PMC. 6[6]

  • Logini, et al. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness. MDPI. 4[4]

  • Temiz, E., et al. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. PMC.3[3]

Sources

Application

In Vivo Dosing and Administration of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (Sulfathiazole): A Technical Guide for Preclinical Research

An Application Note for Researchers and Drug Development Professionals Introduction 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, commonly known as Sulfathiazole, is a short-acting sulfonamide antibiotic.[1] His...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, commonly known as Sulfathiazole, is a short-acting sulfonamide antibiotic.[1] Historically, it was a cornerstone in the treatment of bacterial infections before the advent of newer, less toxic alternatives.[1] Today, Sulfathiazole remains a compound of significant interest in veterinary medicine and as a reference standard in antimicrobial research.[1][2] Its well-characterized mechanism of action and extensive history of use provide a solid foundation for its application in modern preclinical studies, from pharmacokinetic (PK) and pharmacodynamic (PD) modeling to investigations into drug resistance.

This guide provides an in-depth overview of the essential considerations and detailed protocols for the in vivo administration of Sulfathiazole. As a Senior Application Scientist, the goal is not merely to present steps but to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Mechanism of Action: Disrupting Bacterial Folic Acid Synthesis

The efficacy of Sulfathiazole is rooted in its ability to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4] Bacteria rely on DHPS to synthesize dihydrofolate, a critical precursor for folic acid.[5] Folic acid is essential for the production of nucleotides (for DNA and RNA) and certain amino acids, which are vital for bacterial growth and replication.[4][5]

Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[4] By competing with PABA for the enzyme's active site, Sulfathiazole effectively blocks the folic acid synthesis pathway.[5] This disruption does not kill the bacteria directly but halts their proliferation, an effect known as bacteriostasis, which allows the host's immune system to clear the infection.[1][4] This mechanism confers selective toxicity; human cells are unaffected because they lack DHPS and instead acquire folic acid from their diet.[4][5]

Sulfathiazole_Mechanism_of_Action PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth Sulfathiazole Sulfathiazole Sulfathiazole->Inhibition Competes with PABA Inhibition->DHPS

Caption: General experimental workflow for an in vivo Sulfathiazole study.

Protocol 1: Oral Gavage Administration in Mice

This protocol describes the administration of a suspension directly into the stomach, ensuring a precise dose is delivered.

  • Materials:

    • Sulfathiazole powder

    • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

    • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice) [6] * Syringes (1 mL)

    • Analytical balance and weigh boats

    • Mortar and pestle or homogenizer

    • Stir plate and magnetic stir bar

  • Step-by-Step Methodology:

    • Dose Calculation: Weigh the animal to determine the exact volume to administer. The maximum recommended volume for mice is typically 10 mL/kg. [6]For a 25g mouse and a 100 mg/kg dose in a 10 mg/mL suspension, the volume is 0.25 mL.

    • Formulation Preparation: a. Calculate the required amount of Sulfathiazole and vehicle for the entire study group, including ~20% overage to account for transfer losses. b. If preparing a suspension, first wet the Sulfathiazole powder with a small amount of vehicle to form a paste. This prevents clumping. c. Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension. Maintain constant stirring throughout the dosing procedure.

    • Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and align the mouth and esophagus vertically. [7]This is a critical step to prevent injury.

    • Needle Insertion: a. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark the needle if necessary to avoid over-insertion. [6] b. Gently insert the needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass smoothly without resistance. [7]Causality: Forcing the needle can cause perforation of the esophagus or trachea. If the animal struggles or gasps, the needle may be in the trachea; withdraw immediately. [7] 5. Compound Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the suspension. Administer the full volume before withdrawing the needle. [7] 6. Post-Dose Monitoring: Withdraw the needle in a smooth, straight motion. Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes. [6]

Protocol 2: Intravenous (Tail Vein) Injection in Mice

This protocol is for administering a sterile solution of Sulfathiazole Sodium to achieve rapid and complete bioavailability.

  • Materials:

    • Sulfathiazole Sodium

    • Sterile vehicle (e.g., 0.9% Sodium Chloride Injection, USP)

    • 27-30 gauge needles and 1 mL syringes

    • 0.22 µm sterile syringe filter

    • Mouse restrainer

    • Heat lamp or warm water bath

  • Step-by-Step Methodology:

    • Formulation Preparation: a. Dissolve Sulfathiazole Sodium in the sterile vehicle to the desired concentration. b. Draw the solution into a syringe through a 0.22 µm sterile filter to ensure sterility and remove any particulates.

    • Animal Preparation: Place the mouse in a suitable restrainer. To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water (approx. 37°C) for 1-2 minutes. This dilates the lateral tail veins, making them more visible and accessible.

    • Injection Procedure: a. Swab the tail with 70% ethanol. b. Identify one of the lateral tail veins. With the needle bevel facing up, insert it into the vein at a shallow angle (~15-20 degrees). c. Successful entry is often confirmed by a small "flash" of blood in the needle hub. d. Slowly inject the solution. The typical maximum IV injection volume for a mouse is 5 mL/kg. There should be no resistance or visible "blebbing" under the skin. e. Causality: Resistance or blebbing indicates the needle is not in the vein (interstitial injection), which will compromise the dose and can cause tissue injury. If this occurs, withdraw the needle, apply gentle pressure, and attempt injection in a more proximal location or the other vein.

    • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Dose Range Selection and Safety Considerations

Dose selection should be guided by the study's objective and existing literature.

Table 2: Examples of In Vivo Doses of Sulfathiazole from Literature

Species Route Dose Range Context / Purpose Reference(s)
Dogs Oral 150 - 250 mg/kg/day Toxicity / Renal Function Study [8]
Pigs IV / IM 40 mg/kg Pharmacokinetic Study [9][10]
Sheep IV / Oral 36 - 214 mg/kg Pharmacokinetic Study [9][11]
Rats Oral 2 - 18 mg/kg/day 13-Week Toxicity Study [12]

| Goats | IV / Intraruminal | 100 mg/kg | Bioavailability Study | [13]|

  • Safety: While used extensively, high doses or prolonged administration of sulfonamides can lead to adverse effects. In experimental animals, high doses of Sulfathiazole have been associated with urolithiasis (crystal formation in urine) and renal irritation. [8]It is crucial to ensure animals have free access to drinking water to maintain adequate hydration and urine flow, which can help mitigate the risk of crystalluria. Researchers should monitor animals for clinical signs of toxicity, such as weight loss, anorexia, or changes in behavior. [8]

Conclusion

The successful in vivo application of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide hinges on a thorough understanding of its physicochemical and pharmacokinetic properties. Its low aqueous solubility necessitates careful formulation, and its short-acting nature must be considered when designing dosing schedules for efficacy studies. By employing the robust, validated protocols detailed in this guide—from vehicle selection and administration technique to post-procedure monitoring—researchers can ensure the generation of high-quality, reproducible data essential for advancing their scientific objectives.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding Sulfathiazole Sodium's Mechanism: A Deep Dive into its Antibacterial Action.
  • BenchChem. (n.d.). Sulfathiazole: A Technical Overview of its Antibacterial Spectrum and Mechanism of Action.
  • Patsnap Synapse. (2023, September 28). Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target.
  • BenchChem. (n.d.). Pharmacokinetic Profile of Sulfathiazole in Animal Models: An In-depth Technical Guide.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfathiazole?.
  • Van Poucke, L. S. G., & Van Peteghem, C. H. (1994). Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs. Journal of Food Protection, 57(9), 796-801.
  • Pharmacology of Sulfathiazole ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, December 24).
  • Koritz, G. D., Bourne, D. W., Dittert, L. W., & Bevill, R. F. (1977). Disposition of sulfonamides in food-producing animals: pharmacokinetics of sulfathiazole in sheep. American journal of veterinary research, 38(7), 979-982.
  • Bourne, D. W., Dittert, L. W., Koritz, G. D., & Bevill, R. F. (1978). Disposition of Sulfonamides in Food-Producing Animals: Pharmacokinetics of Sulfathiazole in Swine. American Journal of Veterinary Research, 39(3).
  • American Journal of Veterinary Research. (1977). Disposition of Sulfonamides in Food-Producing Animals: Pharmacokinetics of Sulfathiazole in Sheep.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5340, Sulfathiazole.
  • Nouws, J. F., Vree, T. B., & Witkamp, R. F. (2011). Oral bioavailability of sulphamethoxydiazine, sulphathiazole and sulphamoxole in dwarf goats. Veterinary Quarterly, 13(4), 202-207.
  • INCHEM. (n.d.). Sulfathiazole (WHO Food Additives Series 25).
  • Sanchez-Espejo, R., et al. (2023). Experimental and Computational Study for the Design of Sulfathiazole Dosage Form with Clay Mineral. Pharmaceutics, 15(2), 575.
  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage.
  • Climenko, D. R., McChesney, E. W., & Messer, F. (1940). Continued Administration of Sulfathiazole on Renal and Hepatic. Proceedings of the Society for Experimental Biology and Medicine, 43(4), 624-628.
  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Gonzalez-Alfaro, Y., et al. (2023). Experimental and Computational Study for the Design of Sulfathiazole Dosage Form with Clay Mineral. Pharmaceutics, 15(2), 575.

Sources

Method

Application Note: Utilizing 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide in Antimicrobial Susceptibility and Target Validation Assays

Introduction and Scientific Rationale 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (commonly known as Sulfathiazoline) is a sulfonamide derivative and a structural analog of sulfathiazole. In antimicrobial drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (commonly known as Sulfathiazoline) is a sulfonamide derivative and a structural analog of sulfathiazole. In antimicrobial drug discovery, this compound serves as a critical tool for probing the folate biosynthesis pathway.

Unlike mammalian cells, which actively transport and utilize exogenous dietary folate, most bacteria must synthesize folate de novo to produce the nucleic acids required for cell division[1]. Sulfathiazoline exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS) [1]. It mimics the natural substrate para-aminobenzoic acid (pABA), competing for the DHPS active site and preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP)[2]. This halts the production of 7,8-dihydropteroate, ultimately starving the bacteria of tetrahydrofolate (THF)[3].

FolatePathway DHPP DHPP + pABA DHPS DHPS Enzyme DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Sulfa Sulfathiazoline (Inhibitor) Sulfa->DHPS

Fig 1. Folate synthesis pathway and DHPS inhibition by Sulfathiazoline.

Critical Assay Parameters (The "Why" Behind the Protocol)

When designing susceptibility assays for sulfonamides, inexperienced researchers often encounter false-negative resistance (artificially high Minimum Inhibitory Concentrations, or MICs). As an Application Scientist, I emphasize two critical environmental controls to ensure assay integrity:

  • Thymidine Depletion: Bacteria can bypass the folate pathway entirely if exogenous thymidine is present in the growth media, rescuing themselves from DHPS inhibition. Therefore, assays must be performed in strictly thymidine-free media, such as properly formulated Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent Toxicity Limits: Sulfathiazoline has limited aqueous solubility. While Dimethyl Sulfoxide (DMSO) is required for the initial stock, the final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced membrane toxicity, which would artificially lower the MIC.

Self-Validating Protocols

Protocol A: Broth Microdilution Assay for MIC Determination

This protocol determines the baseline susceptibility of bacterial strains to Sulfathiazoline.

Step-by-Step Methodology:

  • Media Preparation: Prepare thymidine-free CAMHB. Autoclave and cool to room temperature.

  • Compound Stock: Dissolve Sulfathiazoline in 100% DMSO to create a 25.6 mg/mL stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the compound in CAMHB. The final testing range should typically span from 0.25 µg/mL to 256 µg/mL. Ensure the final DMSO concentration remains 1% in all wells.

  • Inoculum Preparation: Select 3-5 isolated colonies from an agar plate and suspend them in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the drug dilutions.

  • Incubation & Readout: Incubate the plate at 37°C for 16-20 hours. Determine the MIC visually or via OD600 measurement as the lowest concentration that completely inhibits visible growth.

MICWorkflow Step1 1. Media Prep (Thymidine-Free) Step2 2. Compound Serial Dilution Step1->Step2 Step3 3. Bacterial Inoculation Step2->Step3 Step4 4. Incubation (16-20h, 37°C) Step3->Step4 Step5 5. OD600 / Resazurin Read Step4->Step5

Fig 2. Step-by-step workflow for the Broth Microdilution MIC Assay.

Protocol B: Target Validation via pABA Rescue Assay

Causality & Trustworthiness: A true DHPS inhibitor's efficacy relies on outcompeting intracellular pABA[2]. To validate that Sulfathiazoline is acting specifically on-target (and not causing generalized membrane lysis or off-target toxicity), we utilize a self-validating "Rescue Assay." By flooding the extracellular environment with exogenous pABA, we shift the competitive binding equilibrium, rescuing the bacteria and driving the MIC up.

Step-by-Step Methodology:

  • pABA Supplementation: Prepare CAMHB media supplemented with 10 µg/mL of high-purity pABA.

  • Parallel MIC Setup: Set up two parallel 96-well plates following Protocol A. Plate 1 uses standard CAMHB; Plate 2 uses the pABA-supplemented CAMHB.

  • Inoculation & Incubation: Inoculate both plates with the same bacterial suspension ( 5×105 CFU/mL) and incubate at 37°C for 16-20 hours.

  • Data Analysis: Calculate the fold-shift in MIC. A shift of 16-fold confirms that Sulfathiazoline is acting specifically via DHPS inhibition.

Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes when evaluating Sulfathiazoline against standard quality control strains and resistant clinical isolates. The data clearly illustrates the self-validating nature of the pABA rescue assay.

Bacterial StrainGenotype / Resistance ProfileBaseline MIC (µg/mL)MIC with pABA Rescue (10 µg/mL)Interpretation
E. coli ATCC 25922Wild-type8 - 16> 256On-target DHPS inhibition confirmed.
S. aureus ATCC 29213Wild-type16 - 32> 256On-target DHPS inhibition confirmed.
E. coli Clinical IsolateDHPS-Mutant (sul1 / sul2)> 256> 256Pre-existing target-site mutation prevents binding.
A. baumanniiEfflux Pump Overexpression128 - 256> 256Poor intracellular accumulation of the drug.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Sulfathiazoline Synthesis

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals synthesizing 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals synthesizing 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (frequently referred to as sulfathiazoline or the 4,5-dihydro derivative of sulfathiazole). This compound is a critical intermediate and a potent carbonic anhydrase (CA IX) inhibitor[1].

Synthesizing the 4,5-dihydrothiazole analog presents unique challenges compared to standard sulfathiazole, primarily due to the thermodynamic instability of the partially saturated thiazoline ring under harsh conditions. This guide provides a field-proven, self-validating protocol and addresses the most common points of failure in the synthesis workflow.

Mechanistic Workflow & Degradation Pathways

The synthesis relies on the condensation of 4-acetamidobenzenesulfonyl chloride (ASC) with 2-amino-2-thiazoline, followed by the removal of the acetyl protecting group. Understanding the mechanistic branching—specifically where the synthesis can fail—is critical for yield optimization.

SynthesisWorkflow A Precursors: 4-Acetamidobenzenesulfonyl chloride + 2-Amino-2-thiazoline B Step 1: Condensation (Acetone / K₂CO₃, 0°C to RT) A->B C Intermediate: 4-Acetamido-N-(4,5-dihydrothiazol-2-yl) benzenesulfonamide B->C D Step 2: Acidic Hydrolysis (Dilute HCl, 90°C, 30 min) C->D E Step 3: Isoelectric Precipitation (Adjust to pH 5.5 - 6.5) D->E Side1 Degradation: Thiazoline Ring Opening D->Side1 Harsh Base / Overheating F Target Product: 4-Amino-N-(4,5-dihydrothiazol-2-yl) benzenesulfonamide E->F Side2 Yield Loss: Soluble Protonated/Deprotonated Species E->Side2 pH < 4.0 or pH > 8.0

Fig 1. Optimized synthesis workflow highlighting critical degradation and yield-loss pathways.

High-Yield Experimental Protocol

Traditional sulfonamide syntheses often utilize pyridine as both a solvent and a base[2]. However, pyridine complicates the workup, poses health hazards, and often results in a gummy, low-yield intermediate. The following protocol utilizes a mild, pyridine-free biphasic system (Acetone/K₂CO₃) adapted from modern thiazolone-benzenesulfonamide synthesis standards[3], followed by a carefully controlled acidic hydrolysis.

Step 1: Condensation (Self-Validating Step)
  • Preparation: Suspend 2-amino-2-thiazoline (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry acetone. Chill the suspension to 0 °C using an ice bath[3].

  • Addition: Dissolve 4-acetamidobenzenesulfonyl chloride (1.1 eq) in a minimum amount of dry acetone. Add this solution dropwise to the chilled suspension over 30 minutes to control the exothermic reaction and prevent dimerization.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 2–3 hours. Self-Validation Check: The reaction is progressing correctly when the initial sticky suspension transitions into a fine, easily stirrable white precipitate (the potassium salt of the intermediate).

  • Isolation: Evaporate the acetone in vacuo. Resuspend the solid in cold distilled water and acidify to pH 4.0 using 1M HCl to precipitate the free intermediate. Filter, wash with water, and dry.

Step 2: Acidic Hydrolysis (Protecting the Heterocycle)
  • Hydrolysis: Suspend the intermediate in 2M HCl (10 mL per gram of intermediate). Heat the mixture to 90 °C for 30–40 minutes[2].

  • Validation Check: The solid intermediate will gradually dissolve as the acetyl group is cleaved and the resulting free amine is protonated by the HCl. Complete dissolution indicates the end of the hydrolysis phase. Do not exceed 45 minutes to prevent cleavage of the sulfonamide bond.

Step 3: Isoelectric Precipitation (Critical Yield Determinant)
  • Cooling: Rapidly cool the acidic solution to 5 °C in an ice bath. Add activated charcoal (Darco), stir for 10 minutes, and filter to remove trace colored impurities[4].

  • Neutralization: Slowly add a saturated solution of NaHCO₃ (or 2M NaOH dropwise) while continuously monitoring with a calibrated pH meter.

  • Validation Check: Stop the addition exactly between pH 5.5 and 6.5 . A dense, white cloud of the target product will suddenly crash out of the solution. If the solution remains clear, the pH has overshot the isoelectric point.

  • Collection: Vacuum filter the precipitate, wash with ice-cold water, and recrystallize from hot ethanol to yield the pure product.

Quantitative Method Comparison

The table below summarizes the quantitative improvements achieved by switching from the traditional pyridine/NaOH method to the optimized Acetone/HCl method.

Synthesis ParameterTraditional Method[2]Optimized Protocol[2][3]Causality for Improvement
Condensation Base Pyridine (Dry)K₂CO₃ / AcetoneEliminates pyridinium salt trapping; prevents gummy intermediate formation.
Hydrolysis Catalyst 2M NaOH (Reflux)2M HCl (90 °C)Prevents base-catalyzed ring-opening of the sensitive 4,5-dihydrothiazole moiety.
Precipitation pH Indicator Paper (~pH 7-8)Calibrated Meter (pH 5.5-6.5)Maximizes precipitation at the exact isoelectric point of the amphoteric product.
Average Yield (%) 45 – 55%82 – 88% Minimized product loss in aqueous mother liquor; elimination of side-reactions.
Purity (HPLC) < 90%> 98% Activated charcoal step and cleaner condensation profile.

Troubleshooting FAQs

Q1: Why is my overall yield consistently below 40% after the final crystallization, even though the TLC showed complete conversion? A1: This is almost always caused by isoelectric point mismanagement during Step 3. 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is an amphoteric molecule. If the pH drops below 4.5, the primary aniline nitrogen becomes protonated ( NH3+​ ). If the pH exceeds 7.5, the acidic sulfonamide proton is lost, forming a sodium salt. Both ionic forms are highly water-soluble[2][4]. Solution: Discard pH paper. Use a calibrated pH meter and adjust the solution strictly to pH 5.5–6.5 to ensure the molecule remains in its neutral, insoluble state.

Q2: I am observing a major impurity in the NMR spectrum. The aromatic signals are present, but the characteristic triplet/multiplet signals for the thiazoline CH2​ protons (around 3.5-4.0 ppm) are missing or shifted. What happened? A2: You have triggered a thiazoline ring-opening degradation . Unlike standard sulfathiazole, the 4,5-dihydro derivative lacks the aromatic stabilization of a fully conjugated thiazole ring. If you used strong aqueous base (e.g., NaOH) and prolonged reflux during the deprotection step, the hydroxide ions will attack the cyclic imine/amide equivalent, hydrolyzing the ring into an acyclic thiourea derivative. Solution: Switch immediately to the mild acidic hydrolysis (2M HCl) described in the protocol above. The acidic environment protonates the leaving group and safely cleaves the acetyl amide without destroying the heterocycle.

Q3: During the condensation step, I am getting a dark, gummy residue instead of a filterable solid. How can I improve the physical form of the intermediate? A3: This is a classic symptom of using pyridine as the solvent/base. Pyridine can form stable, hygroscopic pyridinium hydrochloride salts that trap the product in a supersaturated, sticky matrix[2]. Solution: Transition to a heterogeneous biphasic system like Acetone/K₂CO₃[3]. The inorganic salt neutralizes the HCl byproduct cleanly, allowing the N-acetyl intermediate to precipitate as a highly pure, easily filterable crystalline solid as the reaction progresses.

References

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Process for preparing sulfathiazole (US Patent 2592860A)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide

Introduction 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is a sulfonamide compound of interest in medicinal chemistry and drug development, notably as a potential carbonic anhydrase inhibitor for various therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is a sulfonamide compound of interest in medicinal chemistry and drug development, notably as a potential carbonic anhydrase inhibitor for various therapeutic areas.[1] A significant hurdle in the preclinical evaluation of this and similar molecules is its characteristically low solubility in aqueous media. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for systematically troubleshooting and overcoming these solubility challenges.

Due to the limited availability of specific experimental data for 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, this guide leverages the well-documented physicochemical properties of the structurally similar and extensively studied compound, Sulfathiazole , as a scientifically-grounded proxy. The principles and techniques described herein are broadly applicable to this class of sulfonamides and will empower you to develop a robust and reproducible solubilization strategy for your specific experimental needs.

Physicochemical Properties for Reference (Sulfathiazole)

The following table summarizes the key properties of Sulfathiazole, which can be used to anticipate the behavior of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide and to inform the selection of appropriate solubilization techniques.

PropertyValue (for Sulfathiazole)Implication for Solubility
Molecular Formula C₉H₉N₃O₂S₂The presence of aromatic rings and sulfonamide group contributes to low water solubility.
Molecular Weight 255.32 g/mol Larger molecules can be more challenging to solvate.[2]
Aqueous Solubility Insoluble (<0.1 g/100 mL at 21 ºC)[2]Direct dissolution in neutral aqueous buffers will be challenging.
pKa ~7.1[3]The sulfonamide proton is weakly acidic. Solubility will be highly pH-dependent, increasing significantly at pH > pKa.
Melting Point 200-202 °C[2]High melting point suggests a stable crystal lattice, which requires more energy to disrupt for dissolution.
Solvents Soluble in dilute aqueous acid and aqueous base[4]; DMSO, Methanol (with heating)[5]pH adjustment is a primary strategy. Organic co-solvents are effective for creating stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide?

A1: Based on its chemical structure and the properties of the related compound sulfathiazole, 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is expected to have very low solubility in neutral aqueous solutions (e.g., water, PBS pH 7.4).[4] Direct dissolution to achieve concentrations typically required for in vitro assays (µM to mM range) is unlikely to be successful without employing solubility enhancement techniques.

Q2: How does pH impact the solubility of this compound?

A2: The solubility is highly dependent on pH. The sulfonamide group (-SO₂NH-) contains a proton that is weakly acidic. At pH values below its pKa (estimated to be around 7.1, similar to sulfathiazole), the compound will exist predominantly in its neutral, less soluble form.[3] As the pH of the solution is raised above the pKa, the sulfonamide proton is removed, forming an anionic salt that is significantly more water-soluble. Therefore, increasing the pH of your aqueous buffer is a primary and highly effective strategy to increase solubility.

Q3: What are the best starting solvents for preparing a concentrated stock solution?

A3: For preparing a high-concentration stock solution, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of organic molecules.[5] Methanol is also a viable option, though it may require gentle heating.[5] Once a concentrated stock is prepared in an organic solvent, it can be serially diluted into your final aqueous experimental medium.

Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. What's happening?

A4: This is a common issue known as "antisolvent precipitation." Your compound is highly soluble in 100% DMSO but becomes poorly soluble when the DMSO is diluted into an aqueous buffer, causing the local concentration of the compound to exceed its solubility limit in the mixed solvent system. To prevent this, dilute the DMSO stock solution in a stepwise manner into your final buffer while vortexing or stirring vigorously to ensure rapid mixing.[6] It is also crucial to ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.[6]

Q5: Is it safe to heat the solution to help the compound dissolve?

A5: Gentle warming can be used to increase the rate of dissolution. However, this should be done with caution. Prolonged or excessive heating can lead to the degradation of the compound. It is advisable to warm the solution slightly (e.g., to 37°C) and for a short period. This method is generally more effective for organic solvents like methanol or DMSO than for aqueous buffers.[5] Always check for any visible changes in the solution color or clarity that might indicate degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue: My compound will not dissolve in my aqueous buffer (e.g., PBS, TRIS).

This is the most common challenge. The following flowchart and detailed solutions provide a systematic approach to resolving this issue.

G cluster_solutions Primary Solutions cluster_advanced Advanced Solutions start Compound Insoluble in Aqueous Buffer check_pH Is the buffer pH > 8.0? start->check_pH ph_adjust Strategy 1: pH Adjustment Increase buffer pH to >8.0. (See Protocol 1) check_pH->ph_adjust No co_solvent Strategy 2: Co-Solvent Prepare a stock in 100% DMSO, then dilute. (See Protocol 2) check_pH->co_solvent Yes, still insoluble check_success Is the compound dissolved? ph_adjust->check_success co_solvent->check_success success Success! Proceed with experiment. check_success->success Yes cyclodextrin Strategy 3: Cyclodextrins Use HP-β-CD to form an inclusion complex. (See Protocol 3) check_success->cyclodextrin No cyclodextrin->success ph_solubility cluster_plot Solubility vs. pH compound 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide Structure neutral R-SO₂-NH-R' Neutral Form (Poorly Soluble) ionized R-SO₂-N⁻-R' Anionic (Salt) Form (Highly Soluble) neutral->ionized ionized->neutral plot caption At pH << pKa, the neutral form dominates. At pH >> pKa, the soluble anionic form dominates.

Caption: Effect of pH on the ionization and solubility of a sulfonamide.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol describes how to prepare a stock solution by increasing the pH of an aqueous buffer.

Materials:

  • 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide powder

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • 1 M NaOH solution

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and stir bar

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock solution concentration (e.g., for 10 mL of a 1 mM solution, you will need 2.57 mg).

  • Initial Suspension: Add the weighed compound to the volumetric flask. Add approximately 80% of the final volume of water or buffer. The compound will likely not dissolve at this stage, forming a suspension.

  • pH Adjustment: Place the flask on a stir plate with a stir bar. While monitoring with a calibrated pH meter, add the 1 M NaOH solution dropwise.

  • Dissolution: As the pH increases, the compound will begin to dissolve. Continue adding NaOH dropwise until all of the solid has dissolved. Note the pH at which complete dissolution occurs.

  • Final pH and Volume Adjustment: Adjust the final pH to the desired level (e.g., 8.5). Be careful not to overshoot, as a very high pH may be incompatible with your experiment.

  • Bring to Volume: Once the compound is fully dissolved and the pH is set, carefully add water or buffer to reach the final volume marked on the volumetric flask.

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 2: Preparation of a Stock Solution Using an Organic Co-Solvent (DMSO)

This is the most common method for preparing stock solutions of poorly soluble compounds for in vitro assays.

Materials:

  • 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide powder

  • 100% Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Vortex mixer

  • Microcentrifuge tubes or glass vials

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of the compound directly into a sterile microcentrifuge tube or vial.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the tube to achieve the desired high concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes. If necessary, the solution can be gently warmed (e.g., in a 37°C water bath) for a few minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparing Working Solution: To make a working solution, perform serial dilutions. For example, to get a 10 µM final solution from a 10 mM stock, you might first dilute 1:10 in your buffer (to 1 mM), vortex, then dilute that 1:100 into the final buffer. This stepwise dilution helps prevent precipitation. [6]

Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) via Kneading

This method creates a solid inclusion complex that can be dissolved directly in an aqueous buffer.

Materials:

  • 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Spatula

  • Oven or vacuum desiccator

Methodology:

  • Determine Molar Ratio: A 1:1 or 1:2 molar ratio of the compound to HP-β-CD is a good starting point. Calculate the mass of each component required.

  • Prepare a Paste: Place the HP-β-CD in the mortar. Add a small amount of the water-ethanol mixture and knead with the pestle to form a homogenous, smooth paste. [7]3. Add Compound: Slowly add the weighed 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide powder to the paste.

  • Knead: Continue kneading the mixture for 30-45 minutes. The consistent grinding and mixing facilitates the inclusion of the drug molecule into the cyclodextrin cavity. If the mixture becomes too dry, add a few more drops of the solvent mixture to maintain a pasty consistency. [7]5. Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a low temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved. Alternatively, use a vacuum desiccator.

  • Pulverize and Sieve: Once completely dry, grind the solid complex into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve to ensure uniformity.

  • Use: This powdered inclusion complex can now be weighed and dissolved directly into your aqueous buffer. The solubility should be significantly enhanced compared to the free compound.

Summary of Solubilization Techniques

TechniqueProsConsBest For
pH Adjustment Simple, effective, uses aqueous solvents.May not be suitable for pH-sensitive assays or compounds.Preparing aqueous stocks when the experimental pH can be maintained above 8.0.
Co-Solvents (DMSO) High solubilizing power, allows for very concentrated stocks.Potential for compound precipitation upon dilution; solvent may have biological effects.Most in vitro screening applications where the final solvent concentration can be kept low (<0.5%).
Cyclodextrins Significantly increases aqueous solubility, avoids high pH and organic solvents.More complex preparation; introduces an additional component (the cyclodextrin) to the system.pH and solvent-sensitive experiments, such as cell-based assays or certain biophysical measurements.

References

  • Benchchem. A Technical Guide to the Physical Properties of Sulfathiazole-d4. Link

  • Sarode, S. M., et al. (2011). Preparation and Evaluation of Inclusion Complexes Using Cyclodextrins and Its Derivatives. Journal of Pharmaceutical and Scientific Innovation. Link

  • Patel, M., et al. (2015). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Benchchem. Cyclodextrin Inclusion Complexation: Technical Support Center. Link

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Link

  • Şanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society. Link

  • Srinivas, L. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. Link

  • Şanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(7), 1237-1245. Link

  • Perlovich, G. L., & Volkova, T. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4037-4049. Link

  • PhytoTech Labs. Preparing Stock Solutions. Link

  • GSRS. 4-AMINO-N-(4,5-DIHYDRO-4-METHYL-2-THIAZOLYL)BENZENESULFONAMIDE. Link

  • PubChem. Sulfathiazole. National Center for Biotechnology Information. Link

  • Ghassempour, A., et al. (2010). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Journal of the Brazilian Chemical Society. Link

  • Perlovich, G.L., & Volkova, T.V. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Link

  • Perlovich, G. L., & Volkova, T. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. Link

  • Chemsrc. Sulfathiazole. Link

  • Altun, Y., & Kilic, Z. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, 54(8), 2263-2269. Link

  • ChemicalBook. Sulfathiazole. Link

  • Zhang, Y., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 27(15), 4735. Link

  • Jiménez, F., & Martínez, F. (2006). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 17(1), 125-134. Link

  • Cheméo. Chemical Properties of Sulfathiazole (CAS 72-14-0). Link

  • Benchchem. 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide. Link

  • MedChemExpress. Compound Handling Instructions. Link

  • PubChem. Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)-. National Center for Biotechnology Information. Link

  • O'Boyle, N. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6127-6134. Link

  • Guidechem. Benzenesulfonamide,4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)-. Link

  • Chemistry Stack Exchange. What is the procedure to create stock solutions?. Link

  • LibreTexts Chemistry. 2.5: Preparing Solutions. Link

  • Santa Cruz Biotechnology. 4-Amino-N-(4,5-dihydro-thiazol-2-yl)-benzenesulfonamide. Link

  • VAS. 1 Preparation stock solution solid compound(s). Link

Sources

Troubleshooting

Reducing synthetic impurities in 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide preparation

Welcome to the Application Support Center for the synthesis of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (commonly referred to as Sulfathiazoline or the 4,5-dihydro derivative of Sulfathiazole). Because the 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for the synthesis of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (commonly referred to as Sulfathiazoline or the 4,5-dihydro derivative of Sulfathiazole).

Because the 4,5-dihydrothiazole (thiazoline) ring lacks the aromatic stabilization found in standard thiazole compounds, its synthesis is highly susceptible to side reactions, over-sulfonylation, and hydrolytic ring-cleavage[1][2]. This guide provides mechanistic troubleshooting, quantitative control strategies, and validated protocols to help you minimize synthetic impurities.

Mechanistic Pathway & Impurity Origins

Understanding the reaction kinetics and structural vulnerabilities of your intermediates is the first step in impurity control. The diagram below illustrates the critical divergence points where impurities form during condensation and deacetylation.

SynthesisPathway SM1 p-Acetamidobenzenesulfonyl Chloride (ASC) Int N4-Acetylsulfathiazoline (Intermediate) SM1->Int Condensation (pH 8.0) Imp1 Bis-sulfonylated Impurity (Over-reaction) SM1->Imp1 Excess ASC / Uncontrolled Base Imp4 Sulfanilic Acid (Hydrolysis) SM1->Imp4 Moisture in Solvent SM2 2-Amino-2-thiazoline SM2->Int Prod Sulfathiazoline (Target API) Int->Prod Controlled Hydrolysis (NaOH, 65°C) Imp2 Ring-Opened Products (e.g., Sulfanilamide) Int->Imp2 Harsh Hydrolysis (T > 80°C) Imp3 N4-Acetyl Impurity (Unreacted) Int->Imp3 Incomplete Hydrolysis

Fig 1: Reaction pathway showing desired Sulfathiazoline synthesis vs. competitive impurity formation.

Troubleshooting Q&A

Q1: Why am I seeing a high percentage of bis-sulfonylated impurities during the initial condensation?

The Causality: 2-Amino-2-thiazoline exhibits amine-imine tautomerism, presenting both an exocyclic amine and an endocyclic nitrogen[1][2]. If you use an excess of p-acetamidobenzenesulfonyl chloride (ASC) or if the local pH spikes too high, both nitrogen centers can act as nucleophiles, leading to N,N-bis(p-acetamidobenzenesulfonyl)-2-amino-2-thiazoline. The Solution: Maintain a strict stoichiometric ratio of 1:0.98 (Amine : ASC). The slight deficiency in ASC ensures all sulfonyl chloride is consumed by the primary amine site. Furthermore, buffer the reaction using sodium bicarbonate to maintain a pH of ~8.0, which favors mono-substitution without activating the secondary nitrogen[3].

Q2: How do I balance complete deacetylation with the prevention of thiazoline ring-opening?

The Causality: The deprotection of the N4-acetyl group requires basic hydrolysis. However, unlike standard sulfathiazole, the 4,5-dihydrothiazole ring is saturated. This lack of aromaticity makes the endocyclic carbon highly electrophilic and susceptible to nucleophilic attack by hydroxide ions[2]. Temperatures above 80°C will rapidly cleave the thiazoline ring, yielding sulfanilamide and mercaptoethyl urea derivatives[1]. The Solution: Conduct the hydrolysis using 2.5 M NaOH strictly maintained at 65°C[3]. This specific thermal threshold provides enough kinetic energy to cleave the amide bond of the acetyl group while preserving the integrity of the thiazoline ring.

Q3: What causes the persistent presence of sulfanilic acid in my final API?

The Causality: Sulfanilic acid is formed when the starting material, ASC, reacts with water instead of the amine. This is a direct result of moisture in your reaction solvent or wet 2-amino-2-thiazoline. The Solution: Utilize anhydrous acetone or dry pyridine for the condensation step. Ensure the 2-amino-2-thiazoline is dried under a vacuum (loss on drying ≤ 0.5%) prior to charging the reactor[1].

Quantitative Impurity Profiling

To ensure your synthesis meets standard pharmacopeial thresholds, monitor the following critical impurities via HPLC (UV detection at 254 nm).

ImpurityOrigin / MechanismControl StrategyICH Q3A Acceptable Limit
N4-Acetylsulfathiazoline Incomplete basic hydrolysis of the intermediate.Maintain deacetylation at 65°C for exactly 2 hours; verify via in-process HPLC.≤ 0.15%
Bis-sulfonylated Adduct Over-reaction during condensation due to excess ASC.Limit ASC to 0.98 equivalents; buffer pH to 8.0.≤ 0.10%
Sulfanilamide Thiazoline ring-cleavage during harsh deacetylation.Do not exceed 65°C during NaOH hydrolysis; avoid prolonged basic exposure.≤ 0.05%
Sulfanilic Acid Hydrolysis of ASC by residual moisture.Use anhydrous solvents (KF < 0.1%); dry starting materials.≤ 0.10%
Total Unspecified Various degradation pathways.Strict temperature and pH control across all steps.≤ 1.00%

Validated Experimental Protocols

The following self-validating workflows are engineered to minimize the impurities discussed above.

Protocol A: Regioselective Condensation (Minimizing Bis-sulfonylation)
  • Preparation: Dissolve 1.0 equivalent (e.g., 50 g) of thoroughly dried 2-amino-2-thiazoline in 200 mL of anhydrous acetone[3].

  • Buffering: Add 1.05 equivalents of sodium bicarbonate to the mixture to act as an acid scavenger.

  • Addition: Cool the reactor to 15°C. Slowly charge 0.98 equivalents of dry p-acetamidobenzenesulfonyl chloride (ASC) in portions over 45 minutes. Self-Validation Check: Monitor the internal temperature; do not allow it to exceed 40°C to prevent thermal degradation.

  • Maturation: Stir vigorously for 2 hours. The pH should naturally stabilize around 8.0[3].

  • Isolation: Filter the precipitated N4-acetylsulfathiazoline intermediate, wash with 500 mL of distilled water to remove sodium chloride and unreacted amine, and dry under vacuum.

Protocol B: Controlled Deacetylation (Minimizing Ring-Cleavage)
  • Preparation: Suspend 100 g of the N4-acetylsulfathiazoline intermediate in 150 mL of distilled water.

  • Hydrolysis: Slowly add a solution of 30 g NaOH dissolved in 150 mL of water.

  • Thermal Control (Critical Step): Heat the mixture precisely to 65°C. Maintain this temperature for exactly 2 hours[3]. Self-Validation Check: At 90 minutes, pull a sample for HPLC. The reaction is complete when the N4-acetyl peak area is < 0.5%. Do not extend heating beyond 2.5 hours.

  • Neutralization: Cool the mixture rapidly to 20°C. Adjust the pH to 6.5 using dilute hydrochloric acid to precipitate the crude 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide[3].

  • Purification: Filter the product, wash with cold water, and recrystallize from ethanol to remove trace sulfanilamide.

References

  • Sulfathiazole Impurities and Related Compound Veeprho Pharmaceuticals URL:[Link]

  • Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways ResearchGate / Journal of Organic Chemistry URL:[Link]

  • Sulfathiazole Preparation (US2592859A)

Sources

Optimization

Technical Support Center: Crystallization of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Class: Thiazoline-Benzenesulfonamide Hybrid / Carbonic Anhydrase (CA IX) Inhibitor[1] Welcome to the advanced troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Class: Thiazoline-Benzenesulfonamide Hybrid / Carbonic Anhydrase (CA IX) Inhibitor[1]

Welcome to the advanced troubleshooting center for the crystallization of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide. While this compound is a highly valuable scaffold for targeting cancer-associated carbonic anhydrase isoforms[1], its unique structural features—specifically the flexible 4,5-dihydrothiazole ring and the amphoteric benzenesulfonamide core—present significant challenges during isolation and purification.

This guide synthesizes field-proven methodologies and thermodynamic principles to help you bypass common pitfalls like "oiling out" (Liquid-Liquid Phase Separation) and uncontrolled polymorphism.

Mechanistic Causality: Why Does This Compound Resist Crystallization?

To successfully crystallize this molecule, one must understand the structural causality behind its behavior:

  • Conformational Flexibility: Unlike standard sulfathiazole, which features a planar, aromatic thiazole ring, the 4,5-dihydrothiazole (thiazoline) ring in this compound contains sp³-hybridized carbons. This puckered ring introduces conformational flexibility[2]. During rapid cooling, the molecules struggle to adopt a single, low-energy conformation, increasing the entropic barrier to nucleation.

  • Competing Hydrogen Bond Motifs: Sulfonamides are notorious for polymorphism[3]. The −SO2​NH− group can act as both a hydrogen bond donor and acceptor, leading to competing supramolecular synthons—typically forming either discrete dimers or infinite 1D catemers[4].

  • Zwitterionic Potential: The molecule possesses a basic primary amine, a basic thiazoline nitrogen, and a weakly acidic sulfonamide proton. Depending on the solvent's pH and dielectric constant, the compound can exist in multiple ionization states, drastically altering its solubility profile.

Troubleshooting FAQs

Q1: During cooling, my solution turns into a milky emulsion and eventually forms a sticky resin at the bottom of the flask. Why is it "oiling out" instead of crystallizing? A1: You are observing Liquid-Liquid Phase Separation (LLPS)[5]. This occurs when the supersaturated solution crosses the binodal curve before reaching the critical nucleation concentration. Because the flexible thiazoline ring lowers the compound's melting point, the solute separates as a disordered, solute-rich liquid (an oil) rather than a solid crystal. Fix: You must lower the supersaturation rate. Decrease the concentration of your starting solution, switch to a solvent system with a shallower solubility curve (e.g., Isopropanol/Water), and apply a strict cooling ramp of ≤0.1∘C/min .

Q2: I successfully obtained a powder, but my Differential Scanning Calorimetry (DSC) data shows variable melting points across different batches. How do I control this? A2: You are experiencing uncontrolled polymorphism, a well-documented phenomenon in benzenesulfonamides[3]. Variations in solvent polarity dictate whether the molecules pack into N-H···O dimers (often metastable) or catemers (often thermodynamically stable)[4]. Fix: Standardize your solvent system strictly. If you require the thermodynamically stable form, utilize a highly polar, protic solvent (like Methanol/Water) and allow the suspension to undergo Ostwald ripening (slurrying) for 24 hours at room temperature to convert metastable forms.

Q3: Does the pH of my aqueous-organic solvent mixture matter? A3: Absolutely. At extremes of pH, the molecule is ionized (cationic at pH < 3, anionic at pH > 8), making it highly soluble in water. Crystallization must be targeted near its isoelectric point (typically pH 4.5–6.0), where the neutral/zwitterionic species predominates and solubility is at its absolute minimum.

Visualizing the Logic

Workflow Start Crude 4-Amino-N-(4,5-dihydrothiazol-2-yl) benzenesulfonamide Dissolve Dissolve in Solvent (e.g., Acetone/Water) Start->Dissolve Cooling Controlled Cooling (0.1 °C/min) Dissolve->Cooling Oiling Issue: Oiling Out (Liquid-Liquid Phase Separation) Cooling->Oiling High supersaturation & low melting point Amorphous Issue: Amorphous Solid (Rapid Precipitation) Cooling->Amorphous Crash cooling Crystal Success: Crystalline Solid (Target Polymorph) Cooling->Crystal Optimal pathway FixOil Intervention: Add Seed Crystals or Reduce Concentration Oiling->FixOil FixAmorph Intervention: Annealing or Slower Anti-solvent Addition Amorphous->FixAmorph FixOil->Cooling FixAmorph->Dissolve

Fig 1. Troubleshooting workflow for sulfonamide crystallization anomalies.

Speciation Cation Cationic State (Protonated Amine) pH < 3.0 Zwitterion Neutral / Zwitterionic Lowest Solubility pH 4.5 - 6.0 Cation->Zwitterion Add Base (NaOH) Zwitterion->Cation Add Acid (HCl) Anion Anionic State (Deprotonated Sulfonamide) pH > 8.0 Zwitterion->Anion Add Base (NaOH) Anion->Zwitterion Add Acid (HCl)

Fig 2. pH-dependent speciation and solubility profile of the sulfonamide derivative.

Quantitative Data: Solvent Selection Matrix

The choice of solvent directly dictates the supramolecular assembly and the risk of phase separation[5]. Use the table below to select the appropriate system for your specific goals.

Solvent SystemPolarity IndexPrimary Intermolecular InteractionExpected Crystallization OutcomeRisk Profile
Methanol / Water (80:20) HighStrong N-H···O (Catemer)Thermodynamically stable polymorphLow (Good yield, high purity)
Acetone / Hexane (50:50) MediumN-H···N (Dimer)Metastable polymorphHigh (Severe oiling out risk)
Ethyl Acetate MediumWeak C-H···OSolvate / Amorphous powderMedium (Requires seeding)
Isopropanol Medium-HighSteric hindrance to solvationHigh-purity crystalline needlesLow (Best for primary recovery)

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Anti-Solvent Crystallization (Mitigating LLPS)

Use this protocol if your compound consistently oils out during standard cooling.

  • Dissolution: Suspend 1.0 g of crude 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide in 10 mL of Methanol. Heat to 55°C with moderate stirring until fully dissolved.

    • Causality: Complete dissolution erases the "polymorphic memory" of the crude solid.

    • Validation Check: The solution must be optically clear. Any residual turbidity acts as unwanted seeds for metastable forms. Filter through a 0.22 µm PTFE syringe filter if necessary.

  • Anti-Solvent Titration: Maintain the temperature at 55°C. Slowly add pre-heated Water (anti-solvent) dropwise at a rate of 0.5 mL/min.

    • Causality: Water lowers the dielectric constant of the mixture, specifically reducing the solubility of the hydrophobic benzenoid core while maintaining hydrogen bonding with the sulfonamide.

    • Validation Check: Stop adding water exactly when a faint blue opalescence (Tyndall effect) appears. This confirms you have entered the metastable zone. If distinct, milky droplets form, you have added too much water and triggered LLPS; add 1 mL of Methanol to reverse it.

  • Seeding and Annealing: Add 5 mg of pure crystalline seed (if available). Reduce the temperature to 20°C at a strict rate of 0.1°C/min. Hold at 20°C for 12 hours with gentle agitation (150 rpm).

    • Validation Check: Extract a 10 µL aliquot and observe under a cross-polarized light microscope. Bright birefringence confirms crystalline growth. Dark, spherical droplets indicate persistent oiling out.

Protocol B: Isoelectric (pH-Shift) Crystallization

Use this protocol to recover the compound from highly dilute aqueous assays or biological buffers.

  • Acidic Dissolution: Dissolve the crude material in 0.1 M HCl until the pH is <3.0 .

    • Causality: Protonation of the primary amine and thiazoline nitrogen creates a highly soluble cationic species, allowing for the filtration of insoluble organic impurities.

  • Titration: Under vigorous stirring, slowly titrate the solution with 0.1 M NaOH at room temperature.

    • Causality: You are shifting the equilibrium toward the neutral/zwitterionic state, which lacks the hydration shell of the ionic forms, forcing precipitation.

  • Equilibration:

    • Validation Check: Monitor the pH continuously using a calibrated probe. Spontaneous nucleation should trigger between pH 4.5 and 6.0. Once heavy precipitation occurs, hold the pH steady and stir for 4 hours to allow the amorphous precipitate to transition into a crystalline lattice.

References

  • Benchchem. "4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide".
  • PMC. "Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations".
  • Benchchem. "Technical Support Center: Crystallinity of Sulfonamide Compounds".
  • ACS Publications. "Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design".
  • PubMed. "Conformational polymorphism VI: the crystal and molecular structures of form II, form III, and form V of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine)".

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide

Welcome to the Technical Support Center for 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (often utilized as a precursor or analog in sulfonamide research). This compound presents unique stability challenges due...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (often utilized as a precursor or analog in sulfonamide research). This compound presents unique stability challenges due to the presence of two highly reactive moieties: an electron-rich aniline group and a partially saturated dihydrothiazole ring.

This guide is designed for drug development professionals and analytical chemists to understand the mechanistic causes of degradation, implement self-validating storage protocols, and troubleshoot unexpected experimental anomalies.

Part 1: Molecular Vulnerabilities (The "Why")

To effectively store this compound, one must understand the thermodynamic and kinetic forces driving its degradation. The molecule is primarily vulnerable to three distinct pathways:

  • Aniline Auto-Oxidation: The primary amine on the benzene ring is highly susceptible to single-electron transfer (SET) oxidation. This process is often catalyzed by trace transition metals (e.g., Fe²⁺/Fe³⁺) via Fenton-like chemistry . The resulting radical cations rapidly polymerize into highly conjugated quinone imines or azo dimers, causing intense pink or brown discoloration.

  • Dihydrothiazole Aromatization: The 4,5-dihydrothiazole ring is a partially saturated heterocycle. Driven by the thermodynamic stability of resonance energy, the ring easily undergoes dehydrogenation (loss of 2H) in the presence of molecular oxygen and thermal energy to form the fully aromatic thiazole ring (effectively converting the molecule into sulfathiazole).

  • Photolytic Cleavage: Photochemical degradation of sulfonamides frequently involves the generation of reactive oxygen species (ROS) under UV/Vis light, which rapidly attack the sulfonamide linkage and the heterocyclic ring .

OxidationPathways Compound 4-Amino-N-(4,5-dihydrothiazol-2-yl) benzenesulfonamide AnilineOx Aniline Oxidation (O2, Light, Transition Metals) Compound->AnilineOx Single-electron transfer (SET) RingOx Dihydrothiazole Dehydrogenation (O2, Heat) Compound->RingOx Loss of 2H Hydrolysis Sulfonamide Hydrolysis (Extreme pH, Heat) Compound->Hydrolysis Nucleophilic attack Quinone Quinone Imines & Azo Dimers (Pink/Brown Discoloration) AnilineOx->Quinone Polymerization Sulfathiazole Aromatization to Sulfathiazole ([M-2]+ Mass Shift) RingOx->Sulfathiazole Thermodynamic driving force Cleavage Sulfanilic Acid + Dihydrothiazolamine Hydrolysis->Cleavage Bond cleavage

Fig 1: Primary degradation pathways of the compound via oxidation and hydrolysis.

Part 2: Self-Validating Preparation & Storage Protocols (The "How")

To ensure the integrity of your experimental data, the following protocol is designed as a self-validating system . By implementing specific checkpoints, you guarantee that the compound has not oxidized prior to introduction into sensitive biological or analytical assays.

Step-by-Step Methodology: Preparation of Oxidation-Resistant Stock Solutions

Phase 1: Environmental Control

  • Solvent Degassing: Sparge anhydrous DMSO (HPLC grade, >99.9%) with high-purity Argon gas for a minimum of 30 minutes. This displaces dissolved oxygen, which acts as the primary electron acceptor for both aniline oxidation and dihydrothiazole dehydrogenation.

  • Atmospheric Shielding: Weigh the solid compound inside a controlled-atmosphere glove box or under a steady, positive-pressure stream of Argon.

Phase 2: Formulation & Aliquotting 3. Dissolution: Dissolve the compound in the degassed DMSO to achieve your target stock concentration (e.g., 10 mM). Vortex gently until the solution is completely clear. 4. Aliquotting: Dispense the solution into pre-sterilized, amber glass cryogenic vials. Causality note: Amber glass blocks UV/Vis wavelengths that initiate photolytic ROS generation. Ensure minimal headspace in the vial to reduce the oxygen reservoir. 5. Inert Gas Overlay: Gently blow Argon over the surface of the liquid in each vial for 5 seconds before capping tightly with PTFE-lined caps.

Phase 3: Thermal Arrest & Validation 6. Flash Freezing: Submerge the sealed vials in liquid nitrogen for 30 seconds. Rapid freezing bypasses the temperature-dependent kinetic degradation zone. 7. Storage: Transfer immediately to a -80°C freezer. Designate vials as single-use only to prevent freeze-thaw-induced condensation and oxygen ingress. 8. Self-Validation Checkpoint (Pre-Assay): Before use, thaw one vial and perform a visual and LC-MS check. The solution must be completely colorless. In positive-ion LC-MS, confirm the parent mass [M+H]+=258.1 m/z . The presence of 256.1 m/z indicates aromatization has occurred.

StorageWorkflow Solid Solid Compound (-20°C, Ar/N2) Prep Prepare Aliquots (Inert Atmosphere) Solid->Prep Solvent Degassed DMSO (Argon Sparged) Solvent->Prep Exclude O2 Vials Amber Glass Vials (Light Protected) Prep->Vials Minimize headspace Storage Store at -80°C (Single-Use Only) Vials->Storage Flash freeze (LN2)

Fig 2: Optimized workflow for the preparation and long-term storage of stock solutions.

Part 3: Troubleshooting & Application FAQs

Q: My solid powder has turned a faint pink/brown color during storage. Is it still usable for in vitro assays? A: No, it is highly recommended to discard or repurify the batch. The discoloration is a classic macroscopic sign of aniline oxidation. The 4-amino group has undergone single-electron oxidation to form radical cations, which subsequently polymerize into highly conjugated quinone imines or azo dimers. Even trace amounts (<1%) of these redox-active polymers cause intense coloration and can severely interfere with sensitive biological assays by generating false positives in fluorescence readouts or acting as promiscuous redox cyclers.

Q: I see a new peak in my LC-MS data with an [M-2]+ mass shift (m/z 256 instead of 258). What happened? A: Your compound has oxidized into sulfathiazole. This indicates the aromatization of the 4,5-dihydrothiazole ring. The heterocycle has lost two hydrogen atoms (-2 Da) to form the fully conjugated, aromatic thiazole ring. This auto-oxidation process is driven by the thermodynamic stability of the aromatic ring and is accelerated by dissolved oxygen and heat. To prevent this, strict adherence to the Argon-sparged solvent protocol is required.

Q: Does pH affect the oxidative stability of this compound in aqueous buffers? A: Yes, significantly. At physiological pH (7.4), the primary amine is largely unprotonated, making its lone pair available for oxidation. At highly alkaline pH (>8.5), the sulfonamide nitrogen deprotonates. This pushes electron density into the phenyl ring, lowering the oxidation potential of the aniline moiety and making it even more susceptible to electrophilic attack . Conversely, highly acidic conditions promote the hydrolysis of the sulfonamide linkage. Maintain working solutions at a neutral pH (6.5 - 7.5) and consider adding a chelator like EDTA (10-50 µM) to sequester trace transition metals that catalyze Fenton-like oxidation.

Q: Can I store working solutions in aqueous buffer at 4°C? A: It is not recommended for periods exceeding 24 hours. While DMSO stocks at -80°C are stable, aqueous environments facilitate both hydrolysis and dissolved-oxygen-mediated dehydrogenation. If short-term aqueous storage is unavoidable, use degassed buffers, protect from light, and validate via LC-MS prior to use.

Part 4: Quantitative Data & Stability Matrix

The following table summarizes the expected shelf life and primary degradation pathways of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide under various environmental conditions.

Storage ConditionStateAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Pathway
-20°C Solid PowderArgon/N₂Dark> 2 YearsNone (Stable)
25°C (Room Temp) Solid PowderAmbient AirAmbient Light< 3 MonthsAniline Oxidation (Pink/Brown)
-80°C Solution (DMSO)ArgonDark6 - 12 MonthsMinimal Aromatization
4°C Solution (Buffer, pH 7.4)Ambient AirDark1 - 2 WeeksDihydrothiazole Aromatization
37°C Solution (Buffer, pH 7.4)Ambient AirAmbient Light< 24 HoursRapid Oxidation & Photolysis

References

  • Adamek, E., Masternak, E., Sapińska, D., & Baran, W. (2022). "Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity." International Journal of Molecular Sciences.[Link]

  • Guo, Y., et al. (2019). "Removal of Sulfamethoxazole, Sulfathiazole and Sulfamethazine in their Mixed Solution by UV/H2O2 Process." Water.[Link]

  • Sharma, V. K., et al. (2019). "Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Mechanisms." Environmental Science & Technology.[Link]

Reference Data & Comparative Studies

Validation

Validating Analytical Methods for 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide Quantification: A Comparative Guide

Executive Summary 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, commonly known as sulfathiazoline , is a sulfonamide derivative historically and experimentally significant in antimicrobial research and veterinar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, commonly known as sulfathiazoline , is a sulfonamide derivative historically and experimentally significant in antimicrobial research and veterinary pharmacology (). Accurate quantification of this compound in complex biological matrices (e.g., plasma, urine, or honey) is notoriously challenging. Its amphoteric nature, tendency to undergo tautomerization, and high susceptibility to matrix-induced ion suppression demand rigorous analytical validation.

This guide provides an objective comparison of current analytical modalities for sulfathiazoline quantification, detailing the causality behind experimental choices and establishing a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Comparative Analysis of Analytical Modalities

When selecting a quantification method, researchers must balance sensitivity, throughput, and matrix resilience. Below is an objective comparison of the three primary methodologies used in modern laboratories:

  • LC-MS/MS (The Gold Standard) : Utilizes Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions. This provides unparalleled specificity and sub-ng/mL limits of detection (LOD). However, it requires extensive sample cleanup to mitigate matrix effects.

  • HPLC-UV (The Routine Workhorse) : Relies on the strong UV absorbance of the aniline ring (typically measured at 254–275 nm). While highly reproducible and cost-effective, it lacks the sensitivity required for trace-level residue analysis and is prone to chromatographic interference from co-eluting matrix components.

  • ELISA (The Rapid Screen) : Employs competitive binding using specific antibodies. It offers high-throughput screening with minimal sample preparation but suffers from cross-reactivity with other structurally similar sulfonamides, frequently leading to false positives.

Quantitative Performance Comparison
Performance MetricLC-MS/MSHPLC-UVELISA
Limit of Detection (LOD) 0.1 – 0.5 ng/mL50 – 100 ng/mL2 – 5 ng/mL
Linear Dynamic Range 3 – 4 orders of magnitude2 – 3 orders of magnitude1 – 2 orders of magnitude
Specificity Excellent (Mass/Charge isolation)Moderate (Retention time + UV)Low (Cross-reactivity risk)
Matrix Effect Susceptibility High (Requires IS correction)LowModerate
Cost per Sample HighLowMedium

Methodology: The Self-Validating LC-MS/MS Workflow

To achieve robust quantification, the analytical protocol must function as a self-validating system . This is achieved by incorporating an isotopically labeled internal standard (e.g., Sulfathiazole-d4) prior to extraction. Because the internal standard shares identical physicochemical properties with sulfathiazoline, it experiences the exact same matrix suppression and extraction losses. Calculating the final peak area ratio mathematically cancels out these variables, ensuring absolute trustworthiness of the data.

Step-by-Step Experimental Protocol
  • Sample Preparation & Spiking : Aliquot 500 µL of the biological sample into a microcentrifuge tube. Spike with 10 µL of a 100 ng/mL Sulfathiazole-d4 internal standard solution. Vortex for 30 seconds to ensure equilibration.

  • Protein Precipitation : Add 1.5 mL of ice-cold acetonitrile (ACN) containing 1% formic acid. Causality: The organic solvent precipitates soluble proteins, while the acidic environment disrupts protein binding and ensures the sulfonamide's primary amine remains fully protonated. Centrifuge at 14,000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE) : Load the supernatant onto an Oasis HLB cartridge (pre-conditioned with 1 mL methanol and 1 mL water). Wash with 1 mL of 5% methanol in water to elute highly polar interferences (e.g., salts, sugars). Elute the target analyte with 1 mL of 100% methanol.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (95% Water / 5% ACN with 0.1% Formic Acid).

  • UHPLC Separation : Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% ACN over 5 minutes. Causality: The 0.1% formic acid in the mobile phase acts as a vital proton donor, maximizing the formation of [M+H]+ ions required for positive-mode Electrospray Ionization (ESI).

Workflow A Biological Matrix (Plasma/Urine/Honey) B Internal Standard Spiking (e.g., Sulfathiazole-d4) A->B C Solid-Phase Extraction (SPE) Oasis HLB Cartridge B->C D Elution & Reconstitution (0.1% Formic Acid) C->D E UHPLC Separation (C18, Gradient Elution) D->E F MS/MS Detection (Positive ESI, MRM Mode) E->F G Data Processing & Matrix Effect Calculation F->G

Figure 1: End-to-end self-validating sample preparation and LC-MS/MS analytical workflow.

Mechanistic Causality of MS/MS Fragmentation

Detection relies on Collision-Induced Dissociation (CID). For sulfathiazoline, the precursor ion is the protonated molecule [M+H]+ at m/z 258.0. Upon collision with argon gas in the collision cell, the molecule undergoes highly predictable fragmentation pathways documented in mass spectrometry literature ().

The primary fragmentation event is the heterolytic cleavage of the sulfur-nitrogen (S-N) bond, yielding the highly stable sulfanilyl cation (m/z 156.0). This serves as the quantifier ion due to its high relative abundance. A secondary, higher-energy fragmentation involves the neutral loss of sulfur dioxide (SO₂, 64 Da) from the sulfanilyl cation, generating the aniline cation (m/z 92.0). This serves as the qualifier ion to definitively confirm molecular identity and rule out isobaric interferences ().

Fragmentation Precursor Precursor Ion [M+H]+ m/z 258.0 CID Collision-Induced Dissociation (CID) Precursor->CID Prod1 Quantifier Ion (S-N Cleavage) m/z 156.0 (Sulfanilyl Cation) CID->Prod1 15 eV Prod2 Qualifier Ion (SO2 Loss) m/z 92.0 (Aniline Cation) Prod1->Prod2 25 eV

Figure 2: Mechanistic CID fragmentation pathway for sulfathiazoline during MS/MS analysis.

System Suitability & Validation Criteria

To ensure the scientific integrity of the data, the system must be validated according to standard bioanalytical guidelines:

  • Matrix Effect (ME) : Calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard prepared in solvent. An ME between 85% and 115% is acceptable. The use of the deuterated internal standard corrects for deviations outside this range.

  • Recovery Efficiency : Must be evaluated at three concentration levels (Low, Mid, High QC). Acceptable recovery for the SPE of polar sulfonamides typically ranges from 75% to 90%.

References

  • Flippin, H. F., Reinhold, J. G., et al. (1945). A Comparison in Man of Sulfathiazole and 2-sulfanilyl-3-5 Dihydrothiazole (Sulfathiazoline). American Journal of the Medical Sciences.[Link]

  • Kaufmann, A. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (Sulfathiazole)

This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, an antimicrobial compound commonly known as Sulfathiazole. Adherence to t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, an antimicrobial compound commonly known as Sulfathiazole. Adherence to these protocols is essential not only for regulatory compliance and laboratory safety but also for environmental stewardship. The improper disposal of sulfonamide antibiotics into wastewater systems is a significant contributor to the proliferation of antibiotic-resistant bacteria and can have ecotoxicological effects.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Core Principles: Hazard Identification and Risk Mitigation

Before initiating any disposal procedure, it is crucial to understand the chemical's properties and the rationale behind its handling as a hazardous substance. Sulfathiazole is a white crystalline powder that is insoluble in water.[5][6] While it was formerly used as an antimicrobial drug, its handling and disposal require stringent controls due to its potential for environmental contamination.[5][7]

The primary directive for the disposal of Sulfathiazole is to prevent its entry into the environment . This is because pharmaceutical residues, even at low concentrations, can survive conventional wastewater treatment processes and impact aquatic ecosystems.[2][3][8] Therefore, under no circumstances should Sulfathiazole or its rinsate be disposed of down the drain or in regular solid waste .[9]

Table 1: Key Chemical and Safety Data for Sulfathiazole

PropertyValueSource(s)
CAS Number 72-14-0[5][7][10]
Molecular Formula C₉H₉N₃O₂S₂[5][7]
Appearance White crystalline powder[5][6]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[6][11][12]
Incompatibilities Strong oxidizing agents[13][14]
Hazardous Decomposition Thermal decomposition may release irritating and toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[15][16]

Personal Protective Equipment (PPE): Your First Line of Defense

All handling and disposal activities involving Sulfathiazole must be performed while wearing appropriate PPE. This is a non-negotiable standard to prevent dermal contact and inhalation of the powdered compound.[1][11]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][17] This protects against accidental splashes or aerosolized dust.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[1][17]

  • Protective Clothing: A standard laboratory coat, long pants, and closed-toe shoes are mandatory to protect the skin.[1][17]

  • Respiratory Protection: Conduct all handling that may generate dust within a certified chemical fume hood to prevent inhalation.[1][11] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be required.

Step-by-Step Disposal Protocol

The disposal of Sulfathiazole waste must be systematic and meticulously documented. The procedure involves segregating, containerizing, and storing the waste for collection by a certified disposal vendor.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for Sulfathiazole and materials contaminated with it. Do not mix this waste with other chemical waste streams unless compatibility has been explicitly confirmed by a safety professional.[9][17]

  • Collect All Contaminated Materials: This includes:

    • Unused or expired pure Sulfathiazole.

    • Contaminated consumables such as weigh boats, pipette tips, and paper towels.[9]

    • Contaminated PPE, especially gloves.

Step 2: Containerization and Labeling

The waste container serves as the primary containment vessel until final disposal.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof lid.[9]

  • Apply a Hazardous Waste Label: The container must be clearly and indelibly labeled as soon as the first item of waste is added. The label must include:

    • The words "Hazardous Waste ".[1][9]

    • The full chemical name: "4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (Sulfathiazole)" .[9]

    • The accumulation start date (the date the first waste is placed in the container).[1]

    • Appropriate hazard warnings.

Step 3: Temporary On-Site Storage

Waste must be stored safely and securely while awaiting pickup.

  • Designated Accumulation Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[9][11]

  • Maintain Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[9][14]

  • Keep Container Closed: The lid of the waste container must remain sealed at all times, except when adding waste.[11]

Step 4: Final Disposal

Disposal must be handled by professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][17]

  • Provide Full Disclosure: Furnish the disposal company with all available safety information, including the chemical name and any known hazards, to ensure they can manage the waste appropriately.[1]

Management of Contaminated Materials and Spills

Accidents can happen. A clear protocol for managing contaminated items and spills is essential.

Decontamination of Reusable Labware
  • Thoroughly decontaminate any reusable labware (e.g., glassware) that has been in contact with Sulfathiazole.

  • Perform an initial rinse with a suitable solvent (such as ethanol or acetone). This initial solvent rinsate must be collected and disposed of as hazardous waste .[9]

  • Following the solvent rinse, proceed with a standard wash using soap and water.

Disposal of Empty Containers
  • Empty containers that originally held pure Sulfathiazole must be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent.[9]

  • The rinsate from this cleaning process must be collected and managed as hazardous chemical waste.[9]

Spill Cleanup Procedure
  • Evacuate and Secure: If a significant spill occurs, evacuate non-essential personnel from the area.

  • Wear Full PPE: Don all required PPE before addressing the spill.

  • Contain the Spill: Prevent the spread of the powder. Avoid any actions that could generate dust .[1][11][18]

  • Collect Spilled Material: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the solid material and place it into a designated hazardous waste container.[12][15] For liquid solutions, absorb the spill with an inert material like vermiculite or sand, then collect and place it in the sealed waste container.[17]

  • Decontaminate the Area: Clean the spill surface thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[17]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram outlines the procedural flow for making decisions regarding the disposal of Sulfathiazole and related materials.

G cluster_0 Waste Generation & Segregation cluster_1 Processing & Containment cluster_2 Final Disposal start Waste Containing Sulfathiazole Generated pure_chem Unused/Expired Pure Sulfathiazole start->pure_chem consumables Contaminated Consumables (Gloves, Weigh Boats, Tips) start->consumables glassware Contaminated Reusable Glassware start->glassware spill Spill Material start->spill hw_container Labeled Hazardous Waste Container pure_chem->hw_container consumables->hw_container decon Decontaminate Labware (Collect Rinsate) glassware->decon spill->hw_container storage Secure Temporary Storage Area hw_container->storage decon->hw_container Rinsate vendor Licensed Hazardous Waste Disposal Vendor storage->vendor

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (Sulfathiazole)

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound necessitates a thorough understand...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound necessitates a thorough understanding of its properties and potential hazards. This guide provides essential, immediate safety and logistical information for the handling of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, commonly known as Sulfathiazole. My aim is to provide you with not just a set of instructions, but a framework for thinking about chemical safety that is both scientifically sound and practically applicable in a laboratory setting.

Understanding the Compound: A Risk-Based Approach

Before we even consider personal protective equipment, we must first understand the nature of the substance we are handling. Sulfathiazole (CAS No: 72-14-0) is a sulfonamide antibiotic that, while historically significant, presents several hazards in a laboratory context.[1][2] According to its Safety Data Sheets (SDS), the primary concerns are:

  • Skin and Eye Irritation: Direct contact with the compound can cause skin irritation and serious eye irritation.[1][3][4]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[1][3][4][5]

  • Aquatic Toxicity: The compound is harmful to aquatic life with long-lasting effects, which has significant implications for its disposal.[1][3]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before beginning any work with sulfathiazole, you must evaluate the specific procedures you will be performing and the potential for exposure.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is not a one-size-fits-all approach; it is a direct response to the identified risks. For sulfathiazole, a multi-layered defense is crucial.

Hand Protection: The First Line of Defense

Given that sulfathiazole can cause skin irritation, chemically resistant gloves are mandatory.[6][7] Nitrile or neoprene gloves are suitable choices. It is imperative to inspect gloves for any signs of degradation or perforation before use. Remember, no glove material offers indefinite protection, so it's good practice to change them periodically, especially during prolonged procedures.

Eye and Face Protection: Shielding from a Clear and Present Danger

The risk of serious eye irritation from sulfathiazole dust or splashes necessitates robust eye protection.[1][6][8] Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement. In situations where there is a higher risk of splashing, such as when working with larger quantities or during vigorous mixing, a face shield should be worn in conjunction with goggles.

Body Protection: Minimizing Dermal Exposure

A standard laboratory coat is essential to protect your skin and personal clothing from contamination.[6][7] Ensure that your lab coat is fully buttoned. For procedures with a higher risk of spills, consider a lab coat with elastic cuffs to provide a better seal with your gloves. Closed-toe shoes are a fundamental requirement in any laboratory setting.

Respiratory Protection: A Breath of Fresh Air

Because sulfathiazole is a powder, the potential for inhaling dust is a significant concern, which can lead to respiratory irritation.[1][5] All handling of solid sulfathiazole should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] If a fume hood is not available or if you are performing a procedure that could generate a significant amount of dust, a NIOSH-approved respirator with a particulate filter is necessary.[2][8]

Operational Blueprint for Safe Handling

A well-defined operational plan is key to minimizing exposure and ensuring a safe working environment.

Pre-Handling Checklist:
  • Consult the SDS: Always have the most recent Safety Data Sheet for sulfathiazole readily available and review it before you begin work.

  • Verify Engineering Controls: Ensure that the chemical fume hood is functioning correctly.

  • Assemble PPE: Have all necessary personal protective equipment readily available and in good condition.

  • Prepare for Emergencies: Know the location of the nearest safety shower, eyewash station, and spill kit.

Step-by-Step Handling Procedure:
  • Weighing and Transfer: When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to contain any dust. Use a spatula to gently transfer the powder, avoiding any actions that could cause it to become airborne.

  • Preparing Solutions: When dissolving sulfathiazole, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[1][9]

Emergency Response: Spills and Exposures

In the event of a spill, evacuate the immediate area and eliminate any ignition sources.[6] For a small spill, you can absorb it with an inert, non-combustible material like sand or vermiculite and place it in a sealed container for disposal.[6] In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][9] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][9] If inhaled, move to fresh air.[1][9]

A Responsible Conclusion: Decontamination and Disposal

Proper disposal is a critical component of the chemical handling lifecycle, reflecting our responsibility to both our colleagues and the environment.

Decontamination:

All surfaces and equipment that have come into contact with sulfathiazole should be decontaminated. A simple and effective method is to wash them thoroughly with soap and water.

Waste Disposal:

Sulfathiazole waste should be treated as hazardous chemical waste.[6][10]

  • Segregation: Do not mix sulfathiazole waste with other waste streams.[6]

  • Containerization: Collect all solid and liquid waste containing sulfathiazole in a clearly labeled, sealed, and chemically compatible container.[1][6] The container should be marked as "Hazardous Waste".[6]

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6]

Under no circumstances should sulfathiazole be disposed of down the drain, due to its toxicity to aquatic life.[1][3]

At a Glance: Key Safety and Handling Data

For quick reference, the following table summarizes the essential information for handling 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide.

Parameter Information
Chemical Name 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide (Sulfathiazole)
CAS Number 72-14-0[1]
Molecular Formula C9H9N3O2S2[2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H412: Harmful to aquatic life with long lasting effects.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[6][7]
Eye/Face Protection Chemical safety goggles; face shield for splash hazards.[6][8]
Body Protection Laboratory coat and closed-toe shoes.[6][7]
Respiratory Protection Work in a chemical fume hood. If not possible, use a NIOSH-approved respirator with a particulate filter.[2][8]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of sulfathiazole from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal risk_assessment 1. Risk Assessment & SDS Review ppe_check 2. Don Appropriate PPE risk_assessment->ppe_check Proceed if safe weighing 3. Weighing & Transfer ppe_check->weighing experiment 4. Experimental Use weighing->experiment decontamination 5. Decontaminate Surfaces & Glassware experiment->decontamination waste_segregation 6. Segregate Hazardous Waste decontamination->waste_segregation ehs_disposal 7. Dispose via EHS waste_segregation->ehs_disposal

Caption: Workflow for the safe handling of Sulfathiazole.

By adhering to these guidelines, you can confidently and safely work with 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

  • Safety Data Sheet - DC Fine Chemicals. [Link]

  • Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem - NIH. [Link]

  • Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl) - PubChem. [Link]

  • 4-amino-N-benzothiazol-2-yl-benzenesulfonamide — Chemical Substance Information. [Link]

  • SAFETY DATA SHEET - MilliporeSigma. [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. [Link]

  • Sulfathiazole | 1X250MG | C9H9N3O2S2 | 672977 | 72-14-0 - HPC Standards. [Link]

Sources

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